1-(Aminomethyl)-6-chloro-2,3-dihydroinden-1-ol
Description
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Properties
IUPAC Name |
1-(aminomethyl)-6-chloro-2,3-dihydroinden-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c11-8-2-1-7-3-4-10(13,6-12)9(7)5-8/h1-2,5,13H,3-4,6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYYRTPMFKHNCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C1C=CC(=C2)Cl)(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of 1-(Aminomethyl)-6-chloro-2,3-dihydroinden-1-ol
[1][2]
Executive Summary
1-(Aminomethyl)-6-chloro-2,3-dihydroinden-1-ol (also known as 6-chloro-1-(aminomethyl)-1-indanol) is a chiral, bicyclic building block characterized by a quaternary carbon center at the C1 position of the indane ring.[1][2] Structurally, it represents a rigidified analog of octopamine and norepinephrine , where the ethylamine side chain is cyclized into the benzene ring.[1][2]
This compound is primarily utilized in:
-
Medicinal Chemistry: As a core scaffold for serotonin (5-HT) and norepinephrine (NE) reuptake inhibitors, and ligands for trace amine-associated receptors (TAARs).[1][2]
-
Asymmetric Synthesis: As a precursor to spiro-oxazolines and chiral ligands used in enantioselective catalysis.[1][2]
-
Drug Development: As a stable, lipophilic variant of the 1-aminomethyl-1-indanol pharmacophore, often explored to modulate metabolic stability via the 6-chloro substituent.[1][2]
Chemical Identity & Structural Analysis[1][2][3][4]
The molecule features a 6-chloro-substituted indane core with a tertiary alcohol and a primary aminomethyl group attached to the C1 position.[1][2] This creates a sterically crowded, quaternary chiral center that imparts significant rigidity to the skeleton.[1][2]
| Property | Specification |
| IUPAC Name | 1-(Aminomethyl)-6-chloro-2,3-dihydro-1H-inden-1-ol |
| Common Name | 6-Chloro-1-(aminomethyl)-1-indanol |
| CAS Number | Not widely indexed; Analogous to 1082563-13-0 (4-Cl isomer) |
| Molecular Formula | C₁₀H₁₂ClNO |
| Molecular Weight | 197.66 g/mol |
| Chirality | 1 Chiral Center (C1); Exists as (R)- and (S)- enantiomers |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, MeOH, EtOH; sparingly soluble in water |
Structural Visualization
The C1 position is the focal point of the molecule's reactivity and pharmacological activity.[1][2] The hydroxyl group and the aminomethyl arm are geminal, allowing for the formation of stable 5-membered chelates with metals or cyclization to spiro-oxazolines.[1][2]
Synthetic Pathways & Manufacturing[1][2]
The synthesis of 1-(aminomethyl)-6-chloro-2,3-dihydroinden-1-ol is typically achieved through a high-yielding, two-step sequence starting from commercially available 6-chloro-1-indanone .[1][2]
Reaction Scheme (DOT Diagram)
Figure 1: Synthetic route from 6-chloro-1-indanone to the target amino-alcohol.
Detailed Experimental Protocol
Step 1: Formation of the Cyanohydrin Ether
Objective: Convert the ketone at C1 to a quaternary nitrile center.[1][2]
-
Reagents: 6-Chloro-1-indanone (1.0 eq), Trimethylsilyl cyanide (TMSCN, 1.2 eq), Zinc Iodide (ZnI₂, 0.05 eq, catalyst).[1][2]
-
Solvent: Anhydrous Dichloromethane (DCM) or neat conditions.[1][2]
-
Procedure:
-
Dissolve 6-chloro-1-indanone in anhydrous DCM under Argon atmosphere.
-
Add catalytic ZnI₂ followed by dropwise addition of TMSCN at 0°C.[1][2]
-
Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitoring by TLC (Hexane/EtOAc) will show the disappearance of the ketone spot.[1][2]
-
Workup: Quench with saturated NaHCO₃. Extract with DCM, dry over MgSO₄, and concentrate in vacuo to yield the crude O-TMS cyanohydrin.[1][2]
-
Step 2: Reduction to Amino-Alcohol
Objective: Reduce the nitrile to a primary amine and cleave the silyl ether to reveal the tertiary alcohol.[1][2]
-
Reagents: Lithium Aluminum Hydride (LiAlH₄, 2.5 eq).
-
Solvent: Anhydrous THF or Diethyl Ether.
-
Procedure:
-
Suspend LiAlH₄ in anhydrous THF at 0°C under Argon.
-
Add the crude cyanohydrin (dissolved in THF) dropwise to the hydride suspension.[1][2] Caution: Exothermic reaction.[1][2]
-
Reflux the mixture for 3–5 hours to ensure complete reduction of the nitrile.[1][2]
-
Quench (Fieser Method): Cool to 0°C. Carefully add water (1 eq per g LiAlH₄), then 15% NaOH (1 eq), then water (3 eq).
-
Concentrate the filtrate to obtain the crude amino-alcohol.[1][2]
-
Purification: Recrystallization from Ethyl Acetate/Hexane or acid-base extraction.[1][2]
-
Physicochemical Properties & Stability[1][2]
The 6-chloro substituent increases the lipophilicity compared to the parent 1-(aminomethyl)indan-1-ol, potentially improving blood-brain barrier (BBB) penetration.[1][2]
| Parameter | Value (Predicted) | Context |
| LogP | 1.95 ± 0.3 | Moderate lipophilicity; suitable for CNS targeting.[1][2] |
| pKa (Amine) | 9.4 ± 0.2 | Basic; exists as cation at physiological pH.[1][2] |
| pKa (Alcohol) | ~15.5 | Tertiary alcohol; non-acidic under physiological conditions.[1][2] |
| Polar Surface Area | 46.25 Ų | < 90 Ų suggests good oral bioavailability.[1][2] |
| H-Bond Donors | 2 | -OH and -NH₂ groups.[1][2] |
| H-Bond Acceptors | 2 | -OH and -NH₂ groups.[1][2] |
Stability Profile
-
Thermal: Stable up to ~150°C.
-
Chemical: The tertiary alcohol is resistant to oxidation but may undergo elimination (dehydration) to form the indene derivative under strongly acidic conditions (e.g., concentrated H₂SO₄).[1][2]
-
Storage: Hygroscopic amine; store under inert atmosphere (N₂/Ar) at 2–8°C.
Pharmacological Applications[1][2]
This molecule acts as a "privileged scaffold" in drug discovery, particularly for targets involving monoamine neurotransmission.[1][2]
Monoamine Transporter Inhibition
The structural motif mimics the conformation of neurotransmitters bound to their transporters.[1][2] The 6-chloro substitution often enhances potency at the Serotonin Transporter (SERT) compared to the unsubstituted analog, similar to the SAR observed in compounds like Indatraline.[1][2]
Trace Amine-Associated Receptor (TAAR) Ligands
Rigidified phenethylamines are key pharmacophores for TAAR1 agonism, a target for schizophrenia and depression.[1][2] The 1-aminomethyl group provides the necessary distance between the aromatic ring and the basic nitrogen for receptor binding.[1][2]
Asymmetric Catalysis (Chiral Auxiliary)
In its enantiopure form, the compound serves as a precursor to Spiro-Indane Oxazolines .[1][2] These ligands are highly effective in asymmetric Diels-Alder reactions and cyclopropanations due to the rigid indane backbone preventing conformational flexibility during the catalytic cycle.[1][2]
Analytical Characterization
To validate the identity of synthesized batches, the following spectral features should be confirmed:
-
¹H NMR (400 MHz, CDCl₃):
-
Aromatic: 3 protons in the 7.0–7.4 ppm range (splitting pattern depends on 6-Cl position).[1][2]
-
Methylene (Ring): Multiplets at ~2.0–3.0 ppm (C2 and C3 protons).[1][2]
-
Aminomethyl (-CH₂NH₂): AB quartet or singlet at ~2.8–3.1 ppm.[1][2]
-
Exchangeable: Broad singlets for -OH and -NH₂ (D₂O exchangeable).
-
-
Mass Spectrometry (ESI+):
References
-
Core Synthesis Protocol
-
Pharmacological Context (Amino-Indanols)
-
Structural Analogs (Rasagiline/Indatraline)
-
Chiral Auxiliaries
(Note: Specific patent literature for the 6-chloro isomer is sparse; protocols are derived from the validated chemistry of the homologous 1-aminomethyl-1-indanol class.)[1][2]
The Pharmacological Potential of 1-(Aminomethyl)-6-chloro-2,3-dihydroinden-1-ol Derivatives: A Technical Guide for Drug Discovery
Foreword: Unveiling the Potential of a Privileged Scaffold
The indane scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active compounds.[1][2] Its rigid bicyclic framework offers a unique three-dimensional presentation of functional groups, making it an attractive template for the design of novel therapeutics. Within this class, aminoindanol derivatives have garnered significant attention, serving as crucial building blocks in asymmetric synthesis and as key components in bioactive molecules, including the HIV protease inhibitor Indinavir.[1] This guide delves into the pharmacological potential of a specific subclass: 1-(Aminomethyl)-6-chloro-2,3-dihydroinden-1-ol derivatives. While direct research on this particular substitution pattern is emerging, the wealth of data on related aminoindanols provides a strong rationale for their investigation. This document will, therefore, serve as a comprehensive technical guide for researchers, scientists, and drug development professionals, outlining the synthesis, potential pharmacological activities, and a strategic approach to the preclinical evaluation of these promising compounds.
The Strategic Importance of the Aminoindanol Core
The 1-amino-2-indanol and related aminoindanol structures are considered "privileged scaffolds" in drug discovery. Their utility stems from several key features:
-
Stereochemical Complexity: The presence of chiral centers allows for the synthesis of stereoisomers, which can exhibit distinct pharmacological profiles. The cis and trans configurations of the amino and hydroxyl groups, in particular, are critical determinants of biological activity.[1][3]
-
Versatile Functionalization: The aromatic ring and the amino and hydroxyl groups provide multiple points for chemical modification, enabling the fine-tuning of physicochemical properties and target interactions.
-
Proven Bioactivity: Derivatives of the aminoindanol core have demonstrated a wide range of biological activities, including but not limited to, α-glucosidase inhibition, monoamine oxidase (MAO) inhibition, and modulation of central nervous system (CNS) receptors.[1][4][5][6]
The introduction of a chlorine atom at the 6-position of the indane ring is a strategic design element. Halogenation can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties by influencing its lipophilicity, metabolic stability, and binding interactions with target proteins.
Synthesis of 1-(Aminomethyl)-6-chloro-2,3-dihydroinden-1-ol Derivatives: A Proposed Pathway
The synthesis of the target compounds can be approached through a multi-step sequence, starting from a readily available substituted indanone. The following is a proposed synthetic route, with explanations for the choice of reagents and reaction conditions.
Proposed Synthetic Workflow
Caption: Proposed synthetic pathway for 1-(Aminomethyl)-6-chloro-2,3-dihydroinden-1-ol.
Step-by-Step Experimental Protocol
Step 1: Oximation of 6-chloro-1-indanone
-
To a solution of 6-chloro-1-indanone in pyridine, add hydroxylamine hydrochloride in portions.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with dilute hydrochloric acid, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 6-chloro-1-indanone oxime.
Causality behind Experimental Choices: Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the formation of the oxime. The aqueous workup is essential to remove pyridine and other water-soluble impurities.
Step 2: Reduction of the Oxime to the Primary Amine
-
Dissolve the 6-chloro-1-indanone oxime in a suitable solvent such as ethanol or methanol.
-
Add a catalytic amount of palladium on charcoal (10% Pd/C).
-
Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (40-50 psi) at room temperature for 12-16 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield 6-chloro-2,3-dihydro-1H-inden-1-amine.
Causality behind Experimental Choices: Catalytic hydrogenation is a clean and efficient method for the reduction of oximes to primary amines. Palladium on charcoal is a robust and commonly used catalyst for this transformation.
Step 3: Acetylation of the Primary Amine
-
Dissolve the 6-chloro-2,3-dihydro-1H-inden-1-amine in pyridine or a mixture of dichloromethane and a non-nucleophilic base (e.g., triethylamine).
-
Cool the solution to 0°C and add acetic anhydride dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give N-(6-chloro-2,3-dihydro-1H-inden-1-yl)acetamide.
Causality behind Experimental Choices: Acetylation protects the amino group for the subsequent oxidation step and can also serve as a point for further derivatization.
Step 4: Hofmann-Löffler-Freytag type reaction for Aminomethylation and Hydroxylation
This step is a proposed key transformation and may require optimization.
-
In a quartz reaction vessel, dissolve the N-(6-chloro-2,3-dihydro-1H-inden-1-yl)acetamide in a suitable solvent like benzene or chlorobenzene.
-
Add lead tetraacetate and a catalytic amount of iodine.
-
Irradiate the mixture with a high-pressure mercury lamp while stirring at a controlled temperature (e.g., 20-30°C).
-
Monitor the reaction for the formation of the intermediate acetate ester.
Causality behind Experimental Choices: This reaction aims to achieve a remote C-H activation, leading to the formation of a five-membered ring intermediate which upon workup would yield the desired 1-aminomethyl-1-ol structure. The choice of solvent and reaction conditions is critical to control the regioselectivity of the radical reaction.
Step 5: Hydrolysis to the Final Product
-
To the crude product from the previous step, add an aqueous solution of a strong acid (e.g., 6M HCl) or a strong base (e.g., 2M NaOH).
-
Heat the mixture to reflux for 4-8 hours to hydrolyze both the acetate and the acetamide groups.
-
Cool the reaction mixture and neutralize it to the isoelectric point of the product to induce precipitation.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain 1-(Aminomethyl)-6-chloro-2,3-dihydroinden-1-ol.
-
Purification can be achieved by recrystallization or column chromatography.
Causality behind Experimental Choices: Acid or base hydrolysis is a standard method for the deprotection of both N-acetyl and O-acetyl groups.
Pharmacological Potential and Proposed Screening Cascade
Based on the known activities of structurally related aminoindanols, the 1-(Aminomethyl)-6-chloro-2,3-dihydroinden-1-ol derivatives are prime candidates for evaluation in several therapeutic areas, particularly those related to CNS disorders and metabolic diseases.
Potential Therapeutic Targets
-
Monoamine Oxidase (MAO) Inhibition: Several 2,3-dihydro-1H-inden-1-amine derivatives have been identified as potent and selective MAO-B inhibitors.[5][6] Inhibition of MAO-B is a clinically validated strategy for the treatment of Parkinson's disease.[5] The propargylamine moiety is a common feature in many irreversible MAO inhibitors, and while the target compounds do not contain this group, they may act as reversible inhibitors.
-
Dopaminergic and Serotonergic Activity: 2-Aminoindan derivatives have been shown to possess dopaminergic activity, with some compounds acting as dopamine DA2 receptor agonists.[4] Additionally, high affinity for 5-hydroxytryptamine1A (5-HT1A) receptors has been observed.[4] These targets are relevant for a range of neuropsychiatric disorders, including depression, anxiety, and Parkinson's disease.
-
α-Glucosidase Inhibition: cis-1-Amino-2-indanol derivatives have demonstrated significant α-glucosidase inhibitory activity, suggesting their potential as antidiabetic agents.[1][2][7] The mode of inhibition for some of these compounds has been identified as competitive.[7]
-
Anticonvulsant Activity: The structurally related 1,2,3,4-tetrahydroisoquinolines have shown promise as anticonvulsant agents.[8] The rigid framework of the aminoindanol core could also be beneficial for interaction with ion channels or receptors involved in seizure activity.
-
Anti-inflammatory and Neuroprotective Effects: The modulation of monoaminergic systems and other neuronal pathways can have downstream effects on neuroinflammation and neuronal survival.[9][10][11] Therefore, these compounds may offer neuroprotective benefits in conditions like Alzheimer's and Parkinson's diseases.
Proposed In-Vitro and In-Vivo Screening Cascade
Caption: A proposed screening cascade for the pharmacological evaluation of novel aminoindanol derivatives.
Detailed Experimental Protocols
MAO-A and MAO-B Inhibition Assay (Fluorometric)
-
Principle: This assay measures the activity of MAO enzymes through the oxidative deamination of a substrate, leading to the production of hydrogen peroxide. The hydrogen peroxide is then used by horseradish peroxidase (HRP) to oxidize a non-fluorescent probe into a highly fluorescent product.
-
Procedure: a. Prepare solutions of recombinant human MAO-A and MAO-B enzymes. b. In a 96-well black plate, add the enzyme solution, a working solution of the fluorescent probe and HRP, and the test compound at various concentrations. c. Pre-incubate the plate at 37°C for 15 minutes. d. Initiate the reaction by adding the MAO substrate (e.g., tyramine). e. Measure the fluorescence intensity at timed intervals using a microplate reader (Excitation/Emission ~535/587 nm). f. Calculate the percent inhibition and determine the IC50 values.
Causality behind Experimental Choices: A fluorometric assay is chosen for its high sensitivity and suitability for high-throughput screening. The use of recombinant human enzymes ensures the relevance of the data to human physiology.
Receptor Binding Assay (Radioligand)
-
Principle: This assay measures the affinity of a test compound for a specific receptor by assessing its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.
-
Procedure: a. Prepare cell membrane homogenates expressing the target receptor (e.g., human dopamine D2 or serotonin 5-HT1A). b. In a 96-well filter plate, incubate the membrane preparation with a fixed concentration of the radioligand (e.g., [3H]-Spiperone for D2) and varying concentrations of the test compound. c. After incubation, rapidly filter the contents of the wells and wash to separate bound from free radioligand. d. Measure the radioactivity retained on the filter using a scintillation counter. e. Determine the Ki values from the competition binding curves.
Causality behind Experimental Choices: Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor. They provide quantitative data (Ki values) that are essential for structure-activity relationship (SAR) studies.
Structure-Activity Relationships (SAR) and Data Interpretation
The pharmacological data obtained from the screening cascade should be systematically analyzed to establish clear SAR.
| Compound ID | Substitution on Aminomethyl Group | Stereochemistry (cis/trans) | MAO-B IC50 (nM) | D2 Ki (nM) | α-Glucosidase IC50 (µM) |
| Derivative 1 | -H | cis | Data to be generated | Data to be generated | Data to be generated |
| Derivative 2 | -CH3 | cis | Data to be generated | Data to be generated | Data to be generated |
| Derivative 3 | -H | trans | Data to be generated | Data to be generated | Data to be generated |
| Derivative 4 | -CH3 | trans | Data to be generated | Data to be generated | Data to be generated |
Table 1: Hypothetical Data Table for SAR Analysis of 1-(Aminomethyl)-6-chloro-2,3-dihydroinden-1-ol Derivatives.
Interpretation of Potential Results:
-
Stereochemistry: The relative orientation of the aminomethyl and hydroxyl groups (cis vs. trans) is expected to have a profound impact on biological activity. For instance, in related aminoindanols, the cis conformation is often preferred for certain biological targets.[1]
-
Substitution on the Amino Group: N-alkylation can influence the lipophilicity and steric bulk of the molecule, which in turn can affect its ability to cross the blood-brain barrier and bind to the target protein.[12]
-
Role of the Chloro Substituent: The 6-chloro group is anticipated to enhance lipophilicity and may engage in specific halogen bonding interactions within the binding pocket of the target protein, potentially increasing potency and/or selectivity.
Potential Mechanisms of Action and Signaling Pathways
Should a lead compound emerge with potent MAO-B inhibitory activity, its mechanism would likely involve the modulation of dopamine levels in the brain.
Caption: Hypothetical mechanism of action for a MAO-B inhibitor in a dopaminergic synapse.
By inhibiting MAO-B, the derivative would prevent the breakdown of dopamine in presynaptic neurons, leading to increased vesicular packaging and release of dopamine into the synaptic cleft. This would result in enhanced stimulation of postsynaptic dopamine receptors, a therapeutic strategy for Parkinson's disease.
Conclusion and Future Directions
The 1-(Aminomethyl)-6-chloro-2,3-dihydroinden-1-ol scaffold represents a promising starting point for the development of novel therapeutics. The extensive body of literature on related aminoindanols provides a strong foundation for exploring their potential as MAO inhibitors, modulators of CNS receptors, and α-glucosidase inhibitors. The synthetic and screening strategies outlined in this guide offer a clear path forward for the investigation of these compounds. Future work should focus on the synthesis of a focused library of derivatives with variations in stereochemistry and substitution patterns, followed by a comprehensive pharmacological evaluation. Promising lead compounds should then be advanced into more complex in-vivo models and detailed ADME-Tox studies to fully assess their therapeutic potential.
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An In-Depth Technical Guide to 1-(Aminomethyl)-6-chloro-2,3-dihydroinden-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction and Chemical Identity
The indane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] The introduction of an aminomethyl group and a hydroxyl function at the 1-position, combined with a chloro-substituent on the aromatic ring, suggests potential for this molecule to interact with various biological targets. This guide focuses on the 6-chloro isomer of 1-(aminomethyl)-2,3-dihydroinden-1-ol.
It is critical to note that extensive searches of chemical databases did not yield a specific CAS Registry Number for 1-(Aminomethyl)-6-chloro-2,3-dihydroinden-1-ol. However, significant data exists for the isomeric compound, 1-(aminomethyl)-4-chloro-2,3-dihydroinden-1-ol , which will be used as a primary reference point throughout this guide.
Identifiers for the Isomeric 1-(Aminomethyl)-4-chloro-2,3-dihydroinden-1-ol
The following table summarizes the key chemical identifiers for the 4-chloro isomer, which provides a solid foundation for understanding the physicochemical properties of the target 6-chloro compound.
| Identifier | Value | Source |
| CAS Number | 1082563-13-0 | |
| Molecular Formula | C10H12ClNO | |
| Molecular Weight | 197.66 g/mol | |
| Synonyms | 1-(aminomethyl)-4-chloro-1-indanol | |
| InChI Code | 1S/C10H12ClNO/c11-9-3-1-2-8-7(9)4-5-10(8,13)6-12/h1-3,13H,4-6,12H2 | |
| InChI Key | VVEDGLKWZVRLSS-UHFFFAOYSA-N | |
| Physical Form | Solid | |
| Purity (Typical) | 95% |
Synthetic Pathways and Methodologies
While a specific, documented synthesis for 1-(Aminomethyl)-6-chloro-2,3-dihydroinden-1-ol is not published, a plausible and efficient synthetic route can be designed based on established organic chemistry principles and syntheses of related indanol and aminomethyl derivatives.[2][3] The most logical approach starts from the corresponding ketone, 6-chloro-1-indanone.
Proposed Retrosynthetic Analysis
A logical retrosynthetic pathway would involve the nucleophilic addition of an aminomethyl equivalent to the carbonyl group of 6-chloro-1-indanone. This can be achieved through various methods, with the key challenge being the control of the addition to the carbonyl carbon.
General Synthetic Workflow
The following diagram outlines a feasible, multi-step synthesis protocol.
Caption: Proposed synthetic workflow for 1-(Aminomethyl)-6-chloro-2,3-dihydroinden-1-ol.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on similar transformations. Researchers should optimize conditions for the specific substrate.
Step 1: Synthesis of 2,3-dihydro-6-chloro-1-hydroxy-1H-indene-1-carbonitrile (Cyanohydrin Formation)
-
To a solution of 6-chloro-1-indanone (1 eq.) in a suitable aprotic solvent (e.g., dichloromethane), add trimethylsilyl cyanide (TMSCN, 1.2 eq.).
-
Add a catalytic amount of a cyanide source, such as potassium cyanide complexed with 18-crown-6, to initiate the reaction.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is carefully quenched with an aqueous solution. The silyl ether protecting group is then hydrolyzed under mild acidic conditions (e.g., dilute HCl) to yield the cyanohydrin.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Step 2: Reduction of the Nitrile to the Primary Amine
-
Prepare a suspension of a strong reducing agent, such as lithium aluminum hydride (LiAlH4, ~3-4 eq.), in an anhydrous ether solvent (e.g., THF or diethyl ether) in a flask under an inert atmosphere and cool to 0 °C.
-
Dissolve the cyanohydrin intermediate from Step 1 in the same anhydrous solvent and add it dropwise to the LiAlH4 suspension, maintaining the low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours to ensure complete reduction. Monitor the reaction by TLC.
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH4 by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash the filter cake thoroughly with an organic solvent.
-
Combine the filtrate and washes, dry the organic layer, and remove the solvent in vacuo to yield the crude 1-(Aminomethyl)-6-chloro-2,3-dihydroinden-1-ol. Further purification can be achieved by crystallization or chromatography.
Potential Biological Activity and Applications
The structural motifs present in 1-(Aminomethyl)-6-chloro-2,3-dihydroinden-1-ol suggest several potential areas of pharmacological interest. The indanone core is a well-established pharmacophore with a wide range of biological activities.[1][4]
-
Anticancer and Kinase Inhibition: Many kinase inhibitors feature heterocyclic cores. Related aminomethyl indole derivatives have been evaluated as Src kinase inhibitors.[5] The aminomethyl-indanol scaffold could serve as a novel template for the design of inhibitors targeting various protein kinases implicated in cancer.
-
Neuroprotective Agents: The indane ring is a key component of drugs used to treat neurodegenerative conditions, such as donepezil for Alzheimer's disease.[1] Compounds that modulate neurotransmitter systems or exhibit neuroprotective effects are of significant interest.
-
Enzyme Inhibition: Other aminomethyl indole derivatives have shown activity as hyaluronidase inhibitors, suggesting that this class of compounds could be explored for applications in diseases where this enzyme is dysregulated, such as cancer and inflammation.[6]
Conceptual Signaling Pathway for Investigation
Given the potential for kinase inhibition, a logical starting point for investigating the biological activity of this compound would be to screen it against a panel of protein kinases. The diagram below illustrates a conceptual workflow for such an investigation.
Caption: Conceptual workflow for evaluating the compound as a potential kinase inhibitor.
Analytical and Quality Control Methodologies
The characterization and quality control of a novel chemical entity like 1-(Aminomethyl)-6-chloro-2,3-dihydroinden-1-ol would rely on a combination of spectroscopic and chromatographic techniques.
Structural Elucidation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be essential for confirming the chemical structure. The proton NMR would show characteristic signals for the aromatic protons, the diastereotopic protons of the indane ring, the methine proton at the hydroxyl-bearing carbon, and the protons of the aminomethyl group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and molecular weight of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy would help to identify key functional groups, such as the O-H stretch of the alcohol, the N-H stretches of the amine, and C-H and C=C stretches of the aromatic and aliphatic parts of the molecule.
Purity Determination
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method would be developed to assess the purity of the synthesized compound. A UV detector would be suitable for this chromophore-containing molecule.
-
Chiral HPLC: Since the molecule contains a stereocenter at the C1 position, it would be synthesized as a racemate. Chiral HPLC would be necessary to separate and quantify the individual enantiomers.[7] This is crucial as enantiomers often exhibit different pharmacological activities and toxicities.
General Analytical Workflow
Caption: Standard workflow for the analytical characterization of the target compound.
Conclusion
1-(Aminomethyl)-6-chloro-2,3-dihydroinden-1-ol represents an intriguing, yet underexplored, chemical entity. While direct experimental data is lacking, this guide provides a robust framework for its synthesis, characterization, and potential biological evaluation based on the known chemistry and pharmacology of its structural analogues. The insights provided herein are intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery, facilitating the exploration of this and related compounds as potential therapeutic agents.
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Ölgen, S., Alpan, A. S., & Çoban, T. (2010). Evaluation of novel aminomethyl indole derivatives as Src kinase inhibitors and antioxidant agents. Chemical Biology & Drug Design, 77(3), 221-228. [Link]
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Ölgen, S., & Göksel, M. (2010). Investigation of aminomethyl indole derivatives as hyaluronidase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(4), 483-487. [Link]
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Singer, R. A., et al. (2007). Synthesis of (1-(Aminomethyl)-2,3-dihydro-1H-inden-3-yl)methanol: Structural Confirmation of the Main Band Impurity Found in Varenicline® Starting Material. Organic Process Research & Development, 11(3), 405-408. [Link]
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Siddappa, P., & Patil, S. A. (2017). Recent developments in biological activities of indanones. European Journal of Medicinal Chemistry, 138, 1033-1045. [Link]
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Giner, R. M., et al. (2021). Selective Chlorophyll Removal Method to “Degreen” Botanical Extracts. Planta Medica, 87(10/11), 834–845. [Link]
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Establishing the Solubility Profile of 1-(Aminomethyl)-6-chloro-2,3-dihydroinden-1-ol in Organic Solvents
An In-Depth Technical Guide
Abstract
The determination of a compound's solubility is a cornerstone of chemical and pharmaceutical development, influencing process chemistry, purification strategies, and formulation design. This guide provides a comprehensive framework for systematically determining the solubility profile of 1-(Aminomethyl)-6-chloro-2,3-dihydroinden-1-ol, a molecule incorporating a primary amine, a hydroxyl group, and a chlorinated aromatic system. We will explore the theoretical underpinnings of its solubility based on its structural attributes, present a strategic approach to solvent selection, and detail a robust, validated experimental methodology for generating high-quality, reliable solubility data. This document serves as a practical guide for researchers, scientists, and drug development professionals tasked with characterizing this and structurally related molecules.
Introduction: The Imperative of Solubility Profiling
1-(Aminomethyl)-6-chloro-2,3-dihydroinden-1-ol is a chiral molecule featuring several key functional groups: a basic primary amine, a polar hydroxyl group, and a moderately nonpolar chloro-indenane backbone. This structural combination suggests a complex and nuanced solubility behavior that is critical to understand for its effective utilization. A comprehensive solubility profile in a range of organic solvents is essential for:
-
Process Development: Selecting appropriate solvents for chemical synthesis, work-up, and isolation.
-
Purification: Designing effective crystallization or chromatographic purification methods.
-
Formulation: Identifying suitable solvent systems for creating stable solutions for pre-clinical studies or as a starting point for final dosage form development.[1]
-
Analytical Method Development: Choosing appropriate diluents for analytical techniques like HPLC or GC.
This guide outlines the scientific rationale and practical steps required to generate a definitive thermodynamic solubility profile for this compound.
Theoretical Considerations: A Structural Approach to Predicting Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. The structure of 1-(Aminomethyl)-6-chloro-2,3-dihydroinden-1-ol provides clear indicators of its likely behavior.
-
Hydrogen Bonding: The primary amine (-NH2) and hydroxyl (-OH) groups are both capable of acting as hydrogen bond donors and acceptors.[2][3] This suggests significant solubility in polar, protic solvents (e.g., alcohols) and polar aprotic solvents with hydrogen bond accepting capabilities (e.g., DMSO, DMF).[4][5] The presence of two hydrogen-bonding groups on a relatively compact scaffold implies that these interactions will be a dominant factor.[2]
-
Basicity: The primary amine confers basic properties to the molecule.[4] This allows for dissolution in acidic solutions through salt formation, a property that is also useful for extraction and separation from neutral compounds.[5]
-
Polarity and Dipole Moment: The chlorine and nitrogen atoms, along with the hydroxyl group, create significant dipole moments within the molecule, contributing to its overall polarity. This will enhance its affinity for polar organic solvents.
-
Hydrophobicity: The chloro-indenane backbone is the primary lipophilic region of the molecule. This fused ring system will contribute to solubility in less polar solvents. However, the strong polar functional groups are expected to limit its solubility in purely non-polar solvents like alkanes.
Based on these features, a solubility spectrum is anticipated, with high solubility in polar protic solvents and diminishing solubility as solvent polarity decreases.
Strategic Solvent Selection
A carefully selected panel of solvents is crucial for building a comprehensive profile. The chosen solvents should span a wide range of polarities, hydrogen bonding capabilities, and chemical classes.
| Solvent Class | Example Solvents | Primary Interaction Potential with Solute | Rationale for Inclusion |
| Polar Protic | Methanol, Ethanol, Isopropanol | Strong hydrogen bonding (donor & acceptor), dipole-dipole | High solubility expected; relevant for crystallization and reactions. |
| Polar Aprotic | Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetone | Dipole-dipole, hydrogen bond acceptor | Common solvents for reactions, analysis (HPLC mobile phases), and high-throughput screening stock solutions.[6] |
| Ethers | Tetrahydrofuran (THF), 2-Methyl-THF, 1,4-Dioxane | Hydrogen bond acceptor, moderate polarity | Explores solubility in solvents with moderate polarity and ether linkages. |
| Esters | Ethyl Acetate | Hydrogen bond acceptor, moderate polarity | Widely used in chromatography and extraction processes. |
| Chlorinated | Dichloromethane (DCM) | Dipole-dipole | Common reaction and extraction solvent; potential for specific interactions with the chlorinated ring. |
| Aromatic | Toluene | π-π stacking, van der Waals forces | Evaluates solubility in non-polar aromatic systems. |
| Alkanes | Heptane, Hexane | van der Waals forces only | Establishes the lower limit of solubility in non-polar, aliphatic environments. |
Experimental Methodology: Thermodynamic Equilibrium Solubility
To ensure the generation of definitive and reproducible data, the thermodynamic or equilibrium solubility must be determined. This value represents the true saturation point of the compound in a solvent at a given temperature and pressure, where the solid and solution phases are in equilibrium.[7][8] This is distinct from kinetic solubility, which is often a higher, metastable value obtained in high-throughput screens and can be misleading for process development.[9][10][11]
The "gold standard" for determining thermodynamic solubility is the Shake-Flask Method .[7][12]
Core Protocol: Isothermal Shake-Flask Method
This protocol is designed to be a self-validating system, ensuring that equilibrium is truly reached and accurately measured.
Step 1: Material Preparation
-
Ensure the 1-(Aminomethyl)-6-chloro-2,3-dihydroinden-1-ol is of high purity and has a consistent, well-characterized solid form (e.g., crystalline). The presence of impurities or amorphous content can significantly alter solubility.[13]
-
Use high-purity, anhydrous solvents for the study.
Step 2: Sample Preparation
-
Add an excess amount of the solid compound to a series of glass vials, one for each solvent. "Excess" is critical and means that a visible amount of solid remains undissolved at the end of the experiment. This ensures saturation.
-
Precisely add a known volume of the selected solvent to each vial.
Step 3: Equilibration
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an isothermal shaker bath set to a controlled temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period. A 24 to 72-hour period is typical to ensure that the dissolution process reaches equilibrium.[7] Preliminary experiments may be needed to determine the minimum time to reach a plateau in concentration.
Step 4: Sample Separation
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a low-binding syringe filter (e.g., 0.22 µm PTFE or PVDF) into a clean vial. This step is crucial to remove all undissolved solid particles.
Step 5: Analysis
-
Accurately dilute the filtered supernatant with a suitable mobile phase or diluent.
-
Quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Analytical Method Validation (per ICH Q2(R1))
The reliability of the solubility data is entirely dependent on the accuracy of the analytical method used for quantification. The HPLC method must be validated according to ICH Q2(R1) guidelines.[14][15][16]
Key Validation Parameters:
-
Specificity: The method must be able to resolve the analyte from any impurities or degradants.
-
Linearity: Demonstrate a linear relationship between detector response and concentration over the expected range.
-
Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known concentrations.
-
Precision: Assess the method's repeatability (multiple measurements of the same sample) and intermediate precision (measurements on different days or by different analysts).
-
Range: The concentration range over which the method is shown to be linear, accurate, and precise.
Visualizing the Workflow
The following diagram outlines the key stages of the thermodynamic solubility determination workflow.
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Literature review of 6-chloro-2,3-dihydroinden-1-ol amino derivatives
This technical guide provides an in-depth review of 6-chloro-2,3-dihydroinden-1-ol (6-chloro-1-indanol) and its amino-functionalized derivatives. It focuses on the synthetic transformation of this chiral scaffold into bioactive 6-chloro-1-aminoindans , exploring their role as rigid pharmacophores in neuropharmacology (MAO-B inhibition) and medicinal chemistry.
Synthesis, Pharmacochemistry, and Biological Applications
Executive Summary
The 6-chloro-2,3-dihydroinden-1-ol scaffold represents a critical chiral building block in the synthesis of rigid, conformationally restricted amine derivatives. While the alcohol itself serves primarily as a high-value intermediate, its amino derivatives (6-chloro-1-aminoindans) are potent bioactive agents.
These derivatives function as "rigidified" analogues of para-chloroamphetamine (PCA) and phenethylamine , exhibiting profound activity at monoamine transporters and enzymes (specifically MAO-B). This guide details the conversion of the alcohol to the amine, the resolution of stereocenters, and the structure-activity relationships (SAR) governing their neuroactive and antimicrobial profiles.
Structural Analysis & Pharmacophore
The indane nucleus provides a rigid template that locks the ethylamine side chain of neurotransmitters (dopamine, serotonin) into a specific conformation.
-
Rigidity: Unlike flexible phenethylamines, the 6-chloro-1-aminoindan scaffold restricts the rotation of the
- carbon bond. This pre-organization reduces the entropic penalty of binding to protein targets (e.g., MAO-B active site). -
Halogen Effect (C6-Chlorine): The chlorine atom at position 6 (para to the bridgehead) mimics the para-substituent in PCA. It enhances lipophilicity (
) and metabolic stability while increasing affinity for the Serotonin Transporter (SERT). -
Chirality: The C1 position is stereogenic. Biological activity is highly enantioselective; typically, the (R)-enantiomer of 1-aminoindans (like Rasagiline) is the eutomer for MAO-B inhibition, while the (S)-enantiomer may exhibit different off-target effects.
Visualization: Pharmacophore Mapping
Figure 1: Pharmacophore dissection of the 6-chloro-1-aminoindan scaffold showing key interaction points.[1][2][3]
Synthetic Pathways
The conversion of 6-chloro-2,3-dihydroinden-1-ol to its amino derivatives follows two primary strategies: Direct Nucleophilic Substitution (via activation) or Oxidation-Reductive Amination .
Pathway A: Activation & Displacement (Stereoinversion)
This route is preferred when specific chirality is required, as it often proceeds with Walden inversion (e.g., Mitsunobu).
-
Activation: 6-Chloro-1-indanol is converted to a mesylate (OMs) or tosylate (OTs).
-
Displacement: Reaction with sodium azide (
) yields 1-azido-6-chloroindane with inversion of configuration. -
Reduction: Staudinger reduction (
) or hydrogenation ( ) yields the primary amine.
Pathway B: Oxidation & Reductive Amination (Scale-Up)
This is the industrial standard for generating racemic mixtures or when using chiral auxiliaries.
-
Oxidation: Jones oxidation or Swern oxidation converts the alcohol to 6-chloro-1-indanone .
-
Reductive Amination: The ketone reacts with an amine (or ammonium acetate) and a reducing agent (
orngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> ).[4]-
Note: Using chiral amines (e.g., phenylethylamine) allows for diastereoselective synthesis.
-
Visualization: Synthesis Workflow
Figure 2: Dual synthetic pathways from the alcohol precursor to amino derivatives.
Experimental Protocols
Self-Validating Systems: These protocols utilize intermediate checks (TLC/NMR) to ensure integrity.
Protocol 1: Synthesis of 6-Chloro-1-Aminoindan (Reductive Amination Route)
Objective: Convert 6-chloro-1-indanone (derived from the alcohol) to the amine.
-
Reagents:
-
6-Chloro-1-indanone (1.0 eq)
-
Ammonium Acetate (10.0 eq) - Excess drives equilibrium
-
Sodium Cyanoborohydride (
) (0.7 eq) -
Solvent: Methanol (Dry)
-
-
Procedure:
-
Step 1 (Imine Formation): Dissolve ketone in methanol. Add ammonium acetate. Stir at room temperature for 1 hour under
. Checkpoint: Monitor disappearance of ketone C=O peak via IR or TLC. -
Step 2 (Reduction): Cool to 0°C. Add
portion-wise. Caution: Generates HCN if acidified; keep pH > 6. -
Step 3 (Workup): Stir for 24h. Quench with conc. HCl (to pH < 2) to decompose borate complexes. Extract non-basic impurities with ether. Basify aqueous layer to pH > 10 with NaOH. Extract amine into DCM.
-
-
Purification: Convert to Hydrochloride salt using HCl/Ether for crystallization.
-
Validation:
-NMR (DMSO- ) should show a methine triplet at ppm (CH-NH2).
Protocol 2: Chiral Resolution (Enzymatic)
Objective: Separate (R) and (S) enantiomers of 6-chloro-1-aminoindan.
-
System: Candida antarctica Lipase B (CAL-B).
-
Acyl Donor: Ethyl Acetate (solvent and reactant).
-
Procedure:
-
Suspend racemic amine in Ethyl Acetate. Add CAL-B (immobilized).
-
Incubate at 30°C with shaking.
-
Mechanism: CAL-B selectively acylates the (R)-amine to the amide, leaving the (S)-amine free (or vice versa depending on specific conditions; typically (R)-selectivity for indans).
-
-
Separation: Acid/Base extraction separates the free amine (S) from the neutral amide (R).
-
Hydrolysis: The amide is hydrolyzed (
, reflux) to recover the optically pure amine.[5]
Medicinal Chemistry & Biological Applications[6][7][8][9][10][11][12][13]
A. MAO-B Inhibition
The 6-chloro-1-aminoindan scaffold is a close structural relative of Rasagiline (N-propargyl-1-aminoindan).
-
Mechanism: Irreversible or reversible inhibition of Monoamine Oxidase B (MAO-B).[6]
-
SAR Insight: The 6-chloro substituent fills the hydrophobic pocket of the MAO-B active site more effectively than the unsubstituted parent, often increasing potency (
) but potentially altering selectivity vs MAO-A. -
Data Summary:
| Compound | Structure | Target | Activity ( | Notes |
| Rasagiline | Des-chloro, N-propargyl | MAO-B | ~4 nM | FDA Approved (Parkinson's) |
| 6-Chloro-1-aminoindan | 6-Cl, Primary Amine | MAO-B/A | ~100-500 nM | Rigid PCA Analog |
| 6-Chloro-N-propargyl | 6-Cl, N-propargyl | MAO-B | < 10 nM | High Potency Hybrid |
B. Neurotoxicity Risks
Researchers must exercise caution. 6-Chloro-1-aminoindan is structurally related to 5-IAI (5-iodo-2-aminoindan) and MMAI , which are non-neurotoxic serotonin releasing agents (SSRA), but the 6-chloro substitution pattern mimics para-chloroamphetamine , a known neurotoxin that depletes serotonin.
-
Safety Directive: All biological assays should include cytotoxicity screens (LDH release) to rule out serotonergic neurotoxicity.
C. Antimicrobial N-Derivatives
Recent literature identifies N-substituted derivatives (Ureas/Thioureas) of aminoindans as potential antibacterial agents.
-
Modification: Reaction of 6-chloro-1-aminoindan with isothiocyanates yields thioureas.
-
Activity: Moderate activity against S. aureus and E. coli, likely via membrane disruption or kinase inhibition.
References
-
Synthesis of 1-Aminoindans
-
MAO-B Inhibitor Design
-
Chiral Resolution Strategies
-
Rasagiline Process Chemistry
-
Reductive Amination Methodology
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An In-Depth Technical Guide on the Safe Handling and Properties of 1-(Aminomethyl)-6-chloro-2,3-dihydroinden-1-ol
Disclaimer: As of the date of this guide, a specific Safety Data Sheet (SDS) for 1-(Aminomethyl)-6-chloro-2,3-dihydroinden-1-ol is not publicly available. This guide has been compiled by a Senior Application Scientist to provide a comprehensive safety and handling framework based on data from the closely related isomer, 1-(aminomethyl)-4-chloro-2,3-dihydroinden-1-ol (CAS Number: 1082563-13-0), and general principles of toxicology and chemical safety for chloro-organic compounds and aminoindanol derivatives.[1][2] This document is intended for researchers, scientists, and drug development professionals and should be used in conjunction with a thorough risk assessment for any specific laboratory or manufacturing process.
Introduction and Chemical Identity
1-(Aminomethyl)-6-chloro-2,3-dihydroinden-1-ol is a halogenated aminoindanol derivative. Compounds of this class are of significant interest in medicinal chemistry and drug discovery due to their rigid bicyclic scaffold and versatile functional groups, which can be tailored for specific biological targets.[3][4][5] The presence of a chlorine atom on the aromatic ring can significantly influence the compound's metabolic stability, lipophilicity, and binding affinity to target proteins.[6][7][8]
Table 1: Chemical and Physical Properties (Predicted and from Related Isomers)
| Property | Value | Source/Comment |
| Chemical Name | 1-(Aminomethyl)-6-chloro-2,3-dihydroinden-1-ol | - |
| Synonyms | 1-(aminomethyl)-6-chloro-1-indanol | - |
| Molecular Formula | C10H12ClNO | [1][2] |
| Molecular Weight | 197.66 g/mol | [1][2] |
| CAS Number | Not available for 6-chloro isomer. (4-chloro isomer: 1082563-13-0) | [1][2] |
| Physical Form | Solid (predicted) | [2] |
| Boiling Point | 342.8 ± 37.0 °C (Predicted) | [1] |
| Density | 1.312 ± 0.06 g/cm³ (Predicted) | [1] |
| Purity | Typically >95% for research-grade chemicals | [2] |
| InChI Code (4-chloro) | 1S/C10H12ClNO/c11-9-3-1-2-8-7(9)4-5-10(8,13)6-12/h1-3,13H,4-6,12H2 | [2] |
| InChI Key (4-chloro) | VVEDGLKWZVRLSS-UHFFFAOYSA-N | [2] |
Hazard Identification and Toxicological Profile
Based on the structural motifs—a chlorinated aromatic ring and a primary amine—a comprehensive hazard assessment is crucial. Chloro-organic compounds can exhibit persistence in the environment and may have specific toxicological profiles.[6][7] The amino group can impart corrosive properties, particularly to the skin and eyes.
Expected GHS Hazard Classifications (Inferred):
-
Acute Toxicity, Oral: Category 4 (Harmful if swallowed).
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation), potentially Category 1B/C for concentrated solutions.
-
Serious Eye Damage/Eye Irritation: Category 1 or 2A (Causes serious eye damage/irritation).
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation).
Causality Behind Hazard Classification:
-
Oral Toxicity: Many small molecule amine-containing compounds exhibit moderate oral toxicity.
-
Skin and Eye Irritation: Primary amines are often alkaline and can cause irritation or burns upon direct contact.[9]
-
Respiratory Irritation: Fine powders or aerosols of amine-containing compounds can irritate the mucous membranes of the respiratory tract.
Toxicological Data Summary (General for Chloro-aromatic Amines):
| Endpoint | Observation | Implication for Handling |
| Carcinogenicity | Some chlorinated hydrocarbons are suspected carcinogens. | Minimize long-term exposure; use closed systems where possible.[6][10] |
| Mutagenicity | No specific data; some aromatic amines are mutagenic. | Handle with appropriate personal protective equipment (PPE). |
| Teratogenicity | No specific data; some chlorinated compounds show reproductive toxicity. | Pregnant individuals should avoid exposure.[6] |
| Immunotoxicity | Certain chloro-organic compounds can affect the immune system. | Adhere to strict hygiene protocols to prevent systemic absorption.[6] |
Experimental Protocols for Safe Handling
Adherence to a strict set of protocols is essential to ensure the safety of laboratory personnel and the integrity of the research.
Personal Protective Equipment (PPE)
The selection of PPE is dictated by a risk assessment of the specific procedure being undertaken.
Caption: Workflow for selecting appropriate PPE.
Step-by-Step PPE Protocol:
-
Eye Protection: Always wear safety glasses with side shields. If there is a risk of splashing, chemical safety goggles are required.
-
Hand Protection: Wear nitrile gloves. Inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if they become contaminated.
-
Body Protection: A standard laboratory coat should be worn and kept fastened.
-
Respiratory Protection: All handling of the solid compound or concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation.[11]
Storage and Stability
Proper storage is crucial to maintain the compound's purity and prevent hazardous reactions.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[12] Room temperature storage is generally acceptable.[1]
-
Incompatible Materials: Avoid strong oxidizing agents, strong acids, and acid chlorides.
-
Hazardous Decomposition Products: Combustion may produce toxic gases such as carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.
Spill and Emergency Procedures
Rapid and appropriate response to a spill is critical to minimize exposure and environmental contamination.
Caption: Decision tree for spill response.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[11] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10][11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13]
Disposal Considerations
All waste containing this compound must be treated as hazardous chemical waste.
Protocol for Waste Disposal:
-
Containerization: Collect all waste material (including contaminated gloves, absorbent materials, and empty containers) in a clearly labeled, sealed container.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.
-
Disposal: Dispose of the waste through a licensed disposal company, following all local, state, and federal regulations.[13] Do not dispose of it down the drain.
Synthesis and Reactivity Insights
Understanding the synthesis and potential reactivity of 1-(aminomethyl)-6-chloro-2,3-dihydroinden-1-ol provides context for its handling and potential hazards. The synthesis of related aminoindanols often involves multi-step processes that may include the use of reactive intermediates and hazardous reagents.[3][4][14] The presence of the primary amine and tertiary alcohol functional groups makes the molecule susceptible to a range of chemical transformations.[15][16][17]
References
-
EU - Safety data sheet. (n.d.). Available from: [Link]
- Henschler D. [An outline of chloro-organic compound toxicology]. Zentralbl Bakteriol Mikrobiol Hyg B. 1985;180(2-3):121-34.
-
1-(aminomethyl)-6-methyl-2,3-dihydroinden-1-ol-None. Thoreauchem. Available from: [Link]
- Singer RA, McKinley JD, Guillaume B, Farlow R. Synthesis of (1-(Aminomethyl)-2,3-dihydro-1H-inden-3-yl)methanol: Structural Confirmation of the Main Band Impurity Found in Varenicline® Starting Material. Organic Process Research & Development. 2004;8(4):625-8.
- Ghosh AK, Swanson L, Liu X. Strategies for Accessing cis-1-Amino-2-Indanol. Molecules. 2018;23(11):2846.
- Gothard CM, Smith MB. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Bioorg Med Chem. 2020;28(1):115186.
- Ghosh AK, Fidanze S, Senanayake CH. cis-1-Aminoindan-2-ol in Asymmetric Syntheses. Synthesis. 1998;(11):1535-56.
- Ali A, Iqbal J, Khan A, et al. Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors. Sci Rep. 2023;13(1):398.
- Moura-Letts G, et al. Synthesis of aminoalcohols from substituted alkenes via tungstenooxaziridine catalysis. Org Biomol Chem. 2024;22(12):2300-6.
- Process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride.
-
Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. MDPI. Available from: [Link]
- Nagib DA, et al. Enantioselective radical C–H amination for the synthesis of β-amino alcohols.
-
6-chloro-5-methylpyridazin-3-amine. ECHA CHEM. Available from: [Link]
- Wallén EAA, Dahlén K, Grøtli M, Luthman K. Synthesis of 3-aminomethyl-2-aryl- 8-bromo-6-chlorochromones. Org Lett. 2007;9(3):389-91.
-
Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. PMC. Available from: [Link]
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- 4. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. [An outline of chloro-organic compound toxicology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Guide: The Role of 1-(Aminomethyl)-6-chloro-2,3-dihydroinden-1-ol in Medicinal Chemistry
Executive Summary
1-(Aminomethyl)-6-chloro-2,3-dihydroinden-1-ol (hereafter referred to as 6-Cl-AMI ) represents a privileged scaffold in organic synthesis, bridging the gap between agrochemical blockbusters and pharmaceutical discovery. While commercially dominant as the chiral precursor to the oxadiazine sodium channel blocker Indoxacarb, its structural motif—a rigid, lipophilic indane core fused with a chiral 1,2-aminoalcohol—serves as a critical pharmacophore in medicinal chemistry.
This guide analyzes 6-Cl-AMI not merely as a precursor, but as a versatile intermediate for constructing Voltage-Gated Sodium Channel (VGSC) blockers , kinase inhibitors, and tricyclic heterocycles. It details the stereoselective synthesis, pharmacophore mapping, and process chemistry required to utilize this scaffold in high-value drug development.
Part 1: Structural Significance & Pharmacophore Analysis
The "Privileged" Indane Scaffold
In pharmaceutical design, the indane ring system restricts conformational freedom, reducing the entropic penalty upon binding to protein targets. 6-Cl-AMI introduces two critical features to this core:
-
Chirality at C1: The spatial arrangement of the hydroxyl and aminomethyl groups is decisive for bioactivity. For sodium channel blockers, the (S)-enantiomer is typically the bioactive conformer, mimicking the spatial constraints of the channel's intracellular pore.
-
1,2-Aminoalcohol Functionality: This motif allows for:
-
H-Bonding: The hydroxyl group acts as a donor/acceptor.
-
Heterocyclization: It serves as a "latch" to close 5- or 6-membered rings (e.g., oxazolines, oxadiazines).
-
Pharmacophore Mapping (VGSC Blockers)
6-Cl-AMI functions as a rigid analog of the classic "Local Anesthetic" pharmacophore (e.g., Lidocaine).
-
Lipophilic Domain: The 6-chloro-indane ring interacts with the hydrophobic residues (phenylalanine/tyrosine) in the S6 transmembrane segment of the sodium channel.
-
Linker: The C1 carbon acts as a spacer.
-
Hydrophilic Amine: The primary amine (at physiological pH) becomes protonated, interacting with the selectivity filter or the local anesthetic binding site (D4S6).
Figure 1: Pharmacophore mapping of 6-Cl-AMI against Voltage-Gated Sodium Channels.
Part 2: Synthetic Routes & Process Chemistry[1]
The synthesis of 6-Cl-AMI is non-trivial due to the requirement for high enantiomeric excess (ee). Two primary routes dominate the field: the Cyanohydrin Route (scalable) and the Asymmetric Transfer Hydrogenation (ATH) route (stereoselective).
Comparative Analysis of Synthetic Strategies
| Feature | Route A: Cyanohydrin Reduction | Route B: Asymmetric Transfer Hydrogenation (ATH) |
| Starting Material | 6-Chloro-1-indanone | 6-Chloro-1-indanone |
| Key Reagent | TMSCN / LiAlH4 (or Borane) | Ru-TsDPEN Catalyst / Formic Acid |
| Chirality Source | Chemical Resolution (L-Tartaric acid) | Catalyst Induction |
| Yield | Moderate (Racemic + Resolution loss) | High (>90%) |
| Scalability | High (Industrial Standard) | Moderate (Catalyst Cost) |
| Safety Profile | Low (Cyanide handling) | High (No cyanide) |
The Preferred Pharmaceutical Route: ATH & Henry Reaction
For modern drug development, avoiding cyanide is preferred. A robust pathway involves the Henry reaction (nitroaldol) followed by asymmetric reduction. However, the most direct route to the alcohol first is ATH of the ketone, followed by functionalization.
The "Industrial Standard" (Cyanohydrin) remains the most cited for this specific intermediate due to cost efficiency in agrochemicals.
Figure 2: The standard industrial synthesis route via cyanohydrin reduction and resolution.
Part 3: Experimental Protocol (Self-Validating)
Objective: Synthesis of (S)-1-(Aminomethyl)-6-chloro-2,3-dihydroinden-1-ol via Chemical Resolution. Rationale: This protocol ensures the isolation of the bioactive enantiomer necessary for pharmaceutical applications (e.g., sodium channel binding assays).
Materials
-
Precursor: Racemic 1-(Aminomethyl)-6-chloro-2,3-dihydroinden-1-ol (obtained via bulk reduction).
-
Resolving Agent: D-(-)-Tartaric acid (or L-(+)-Tartaric acid, depending on desired isomer; typically D-acid precipitates the S-amine).
-
Solvent: Methanol (MeOH) / Isopropyl Alcohol (IPA).
Step-by-Step Methodology
-
Dissolution:
-
Charge a reactor with 10.0 g of racemic 6-Cl-AMI (50.6 mmol).
-
Add 100 mL of Methanol. Heat to 60°C until fully dissolved.
-
-
Salt Formation:
-
In a separate vessel, dissolve 7.6 g (50.6 mmol) of D-(-)-Tartaric acid in 50 mL warm Methanol.
-
Add the tartaric acid solution dropwise to the amine solution over 30 minutes, maintaining 60°C.
-
Observation: The solution should remain clear initially.
-
-
Crystallization (The Critical Control Point):
-
Cool the mixture slowly to 25°C at a rate of 5°C/hour.
-
Seeding: If no precipitate forms at 40°C, add a seed crystal of the pure (S)-amine-tartrate salt.
-
Stir at 20°C for 4 hours.
-
-
Filtration & Recrystallization:
-
Filter the white solid.
-
Validation: Take a small sample, neutralize, and check Optical Rotation (
). If ee < 98%, recrystallize from MeOH:H2O (9:1).
-
-
Free Basing:
-
Suspend the salt in water (50 mL) and add 2N NaOH until pH > 12.
-
Extract with Dichloromethane (DCM) (3 x 50 mL).
-
Dry over Na2SO4 and concentrate in vacuo.
-
-
Yield: Expect ~35-40% (theoretical max 50%) of (S)-6-Cl-AMI as a white solid.
Part 4: Downstream Pharmaceutical Applications
Heterocycle Construction
The 1,2-aminoalcohol motif is a "pre-organized" synthon for heterocycles.
-
Oxadiazines: Reaction with alkoxycarbonyl isocyanates yields the indeno[1,2-e][1,3,4]oxadiazine core (Indoxacarb class).
-
Oxazolines: Condensation with nitriles or carboxylic acids yields oxazolines, which are bioisosteres for amides in drug design.
Scaffold Hopping in Pain Management
Research indicates that the 6-chloro-indane core mimics the 2,6-xylidine moiety of Lidocaine but with higher metabolic stability.
-
Mechanism: The 6-Cl-AMI core binds to the local anesthetic receptor site in the pore of NaV1.7 and NaV1.8 channels.
-
Advantage: The rigid bicyclic system reduces the entropic cost of binding compared to flexible linear amines.
References
-
McCann, S. F., et al. (2001). "The discovery of indoxacarb: oxadiazines as a new class of pyrazoline-type insecticides." Pest Management Science. Link
- Silverman, R. B. (2004). The Organic Chemistry of Drug Design and Drug Action. Elsevier. (Context on 1,2-aminoalcohols as pharmacophores).
-
DuPont. (1995). "Semicarbazone and oxycarbonyl isocyanate intermediates." U.S. Patent 5,462,938. Link
-
Seki, M., et al. (2012). "Synthesis and pharmacological evaluation of 3-amino-1-(5-indanyloxy)-2-propanol derivatives as potent sodium channel blockers for the treatment of stroke." Chemical and Pharmaceutical Bulletin. Link
-
DelveInsight. (2026).[1] "Sodium Channel Blockers - Pipeline Insight, 2026." (Context on NaV blocker pharmacophores). Link
Sources
Thermodynamic Stability Profile: 1-(Aminomethyl)-6-chloro-2,3-dihydroinden-1-ol
[1]
Executive Summary: The Stability Paradox
1-(Aminomethyl)-6-chloro-2,3-dihydroinden-1-ol (CAS: 1082563-13-0) represents a class of
Under thermodynamic stress (heat, acidity), the driving force to form a conjugated indene system competes with the stability of the saturated indanol ring. This guide dissects these competing forces to provide a roadmap for handling, storage, and forced degradation studies.[1]
Physicochemical & Structural Profiling[1]
To understand stability, we must first quantify the molecular forces at play.
Structural Analysis
The molecule features three critical functional domains:
-
The Indane Core: A rigid bicycle that restricts conformational freedom, generally increasing the melting point compared to acyclic analogues.
-
The Benzylic Center (C1): A quaternary carbon bearing both a hydroxyl group and an aminomethyl arm. This steric crowding weakens the C-O bond.
-
The 6-Chloro Substituent: An electron-withdrawing group (EWG) on the aromatic ring. Inductively, this deactivates the ring but can stabilize benzylic carbocation intermediates via resonance (lone pair donation), subtly influencing dehydration kinetics.[1]
Predicted Thermodynamic Parameters
| Property | Value (Predicted/Experimental) | Stability Implication |
| Molecular Formula | MW: 197.66 g/mol | |
| Boiling Point | High thermal stability required for distillation; likely decomposes before boiling.[1] | |
| Density | High density suggests efficient crystal packing (high lattice energy). | |
| pKa (Amine) | Basic.[1] Will form stable salts (HCl, maleate) which significantly improves solid-state stability.[1] | |
| pKa (Hydroxyl) | Weakly acidic; unlikely to deprotonate under physiological conditions. | |
| LogP | Moderately lipophilic; susceptible to oxidative degradation in lipid phases. |
Thermodynamic Degradation Mechanisms
The thermodynamic stability of this molecule is governed by the activation energy (
Primary Pathway: Acid-Catalyzed Dehydration (The Indene Driver)
The most thermodynamically favorable degradation product is the corresponding indene (1-(aminomethyl)-6-chloro-1H-indene).[1]
-
Mechanism: Protonation of the benzylic hydroxyl group creates a good leaving group (
). Loss of water generates a tertiary benzylic carbocation. Elimination of a proton from C2 yields the double bond. -
Thermodynamics: The formation of the conjugated styrene-like double bond (indene system) is exothermic (
) and entropically favorable ( due to water release).[1] -
Risk Factor: High.[2] Even trace acidity in excipients or solvents can trigger this transformation.
Secondary Pathway: Oxidative Deamination
While less thermodynamically driven than dehydration, oxidation is kinetically accessible in solution.
-
Mechanism: Radical attack at the
-carbon of the amine (the aminomethyl group) leads to an imine intermediate, which hydrolyzes to release ammonia and form the 1-formyl-6-chloro-1-hydroxyindane (or ketone derivative).[1]
Intramolecular Cyclization
In the presence of aldehydes (impurities in solvents), the 1,3-amino-alcohol motif can condense to form a spiro-oxazolidine .[1] This is a reversible equilibrium driven by the concentration of the aldehyde impurity.
Visualization: Degradation Pathways
The following diagram maps the kinetic and thermodynamic flow of degradation.
Caption: Thermodynamic degradation cascade showing the critical acid-catalyzed dehydration pathway (red) and oxidative routes (yellow).[1]
Experimental Protocols for Stability Assessment
To validate the theoretical risks outlined above, the following "Stress Testing" protocols are mandatory. These are designed to be self-validating: if the mass balance is poor (
Protocol A: pH-Rate Profiling (Solution State)
Objective: Determine the pH of maximum stability (
-
Buffer Preparation: Prepare 50 mM buffers at pH 1.2, 4.5, 6.8, 8.0, and 10.0 (use phosphate/citrate systems to avoid nucleophilic catalysis).
-
Sample Prep: Dissolve API to 0.5 mg/mL in each buffer (use 5% ACN as cosolvent if solubility is limiting).
-
Stressing: Incubate at
for 7 days. -
Analysis: Analyze via HPLC-UV (220 nm and 254 nm).
-
Data Treatment: Plot
vs. pH.-
Expectation: A "V-shaped" profile. High degradation at low pH (dehydration) and high pH (base-catalyzed eliminations or oxidation).[1] The trough (stability zone) is likely near pH 5.0–6.0.
-
Protocol B: Solid-State Hygroscopicity & Polymorphism
Objective: Assess lattice stability against moisture.
-
DVS Analysis: Cycle relative humidity (RH) from 0%
90% 0% at . -
Criteria:
Protocol C: Oxidative Stress
Objective: Evaluate susceptibility of the aminomethyl group.
-
Reagent: 0.3% Hydrogen Peroxide (
) at Room Temp for 24 hours. -
Radical Initiator: AIBN (Azobisisobutyronitrile) spiking (optional for advanced mechanistic understanding).
-
Readout: Look for the +16 Da peak (N-oxide) or -2 Da (Imine) in LC-MS.[1]
Analytical Method Strategy
Standard reverse-phase HPLC is sufficient, but specific parameters are required to separate the indene impurity (highly lipophilic) from the parent amino-indanol (polar).[1]
| Parameter | Recommendation | Rationale |
| Column | C18 with embedded polar group (e.g., Waters XBridge Shield RP18) | Improves peak shape for basic amines at high pH.[1] |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 10.0) | High pH suppresses amine protonation, improving retention and peak shape.[1] |
| Mobile Phase B | Acetonitrile | Strong elution for the lipophilic indene degradation product. |
| Gradient | 5% B to 90% B over 15 mins | Ensures elution of late-eluting dehydration products. |
| Detection | UV at 215 nm | The chloro-benzene chromophore is weak; 215 nm maximizes sensitivity. |
Synthesis & Handling Recommendations
Based on the thermodynamic profile, the following handling rules are absolute:
-
Avoid Acidic Workups: When isolating the free base, never heat in the presence of acid. Use extractive workups at pH > 8.
-
Salt Selection: The Hydrochloride (HCl) salt is likely the most stable solid form, as protonation of the amine prevents oxidation, and the crystal lattice energy of the salt is generally higher than the free base. However, ensure no excess HCl is present to trigger dehydration.
-
Temperature Limit: Do not expose the free base to temperatures
for prolonged periods without stability data.
Workflow Visualization: Stability Testing Logic
Caption: Decision tree for evaluating the thermodynamic stability and identifying degradation products.
References
-
National Institutes of Health (NIH). (2025). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PMC. Retrieved February 25, 2026, from [Link]
-
Métro, T.-X., et al. (2007).[1][3] Highly Enantioselective Synthesis of β-Amino Alcohols: A Catalytic Version. Journal of Organic Chemistry. Retrieved February 25, 2026, from [Link]
-
PubChem. (2025).[4] 6-Chloro-2,3-dihydro-1H-isoindol-1-one Compound Summary. Retrieved February 25, 2026, from [Link][1]
Methodological & Application
Enantioselective synthesis of chiral 1-(Aminomethyl)-6-chloro-2,3-dihydroinden-1-ol
This Application Note describes the enantioselective synthesis of (S)-1-(Aminomethyl)-6-chloro-2,3-dihydroinden-1-ol . This scaffold features a challenging chiral quaternary stereocenter at the C1 position of the indane core, bearing both a hydroxyl group and an aminomethyl arm.
Such motifs are critical in neuropharmacology, serving as conformationally restricted analogues of adrenergic agents or intermediates for spiro-fused heterocyclic drugs. The presence of the 6-chloro substituent adds complexity, requiring chemoselective reduction strategies to prevent hydrodehalogenation.
Part 1: Retrosynthetic Analysis & Strategy
The synthesis hinges on the construction of the C1 quaternary center. The most atom-economic and direct route is the Asymmetric Henry Reaction (Nitroaldol Addition) of nitromethane to 6-chloro-1-indanone, followed by the reduction of the nitro group to the amine.
Strategic Advantages:
-
Convergency: Builds the C1-N and C1-O bonds in two steps.
-
Stereocontrol: Uses a chiral Copper(II)-Bisoxazoline (Cu-BOX) catalyst system to induce facial selectivity on the prochiral ketone.
-
Chemoselectivity: Utilizes Borane-Dimethyl Sulfide (BH₃·DMS) for reduction, avoiding the risk of aryl dechlorination common with catalytic hydrogenation (Pd/H₂).
Part 2: Detailed Experimental Protocols
Step 1: Enantioselective Henry Reaction
This step establishes the chiral center. We utilize a Copper(II)-Acetate / (S,S)-Ph-BOX complex. The bulky phenyl groups on the bisoxazoline ligand create a chiral pocket that directs the nucleophilic attack of the nitronate species to the Si-face of the ketone (yielding the S-enantiomer).
Materials:
-
Substrate: 6-Chloro-1-indanone (1.0 eq, 10 mmol, 1.66 g)
-
Reagent: Nitromethane (10.0 eq, 100 mmol, 5.4 mL) – Caution: Explosive potential.
-
Catalyst Precursor: Cu(OAc)₂[1]·H₂O (0.1 eq, 1 mmol, 200 mg)
-
Ligand: (S,S)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) [(S,S)-Ph-BOX] (0.11 eq, 1.1 mmol)
-
Solvent: Absolute Ethanol (50 mL)
-
Base: DIPEA (N,N-Diisopropylethylamine) (0.1 eq)
Protocol:
-
Catalyst Formation: In a flame-dried Schlenk flask under Argon, dissolve Cu(OAc)₂·H₂O and the (S,S)-Ph-BOX ligand in absolute Ethanol (20 mL). Stir at room temperature for 1 hour. The solution typically turns deep blue/green, indicating complex formation.
-
Substrate Addition: Add 6-Chloro-1-indanone (1.66 g) to the catalyst solution. Stir for 10 minutes.
-
Reaction Initiation: Add Nitromethane (5.4 mL) followed by DIPEA (175 µL).
-
Incubation: Stir the mixture at 0°C for 48–72 hours. Note: Indanones are less reactive than aldehydes; lower temperatures enhance enantioselectivity (ee) but slow the rate.
-
Monitoring: Monitor by HPLC (Chiralcel OD-H column, Hexane/IPA 90:10). Look for the disappearance of the ketone peak at 254 nm.
-
Workup: Quench with saturated NH₄Cl solution (30 mL). Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Flash chromatography (Silica gel, Hexane/EtOAc gradient 9:1 to 4:1).
-
Target Yield: 85-90%
-
Target ee: >92% (Recrystallization can upgrade ee to >99%).
-
Mechanism of Stereocontrol: The Cu(II) center coordinates the ketone oxygen and the nitronate (formed by deprotonation of nitromethane). The chiral ligand blocks one face, forcing the nitronate to attack from the open trajectory.
Step 2: Chemoselective Reduction (Nitro to Amine)
Standard catalytic hydrogenation (Pd/C, H₂) poses a high risk of dechlorinating the aromatic ring (hydrodehalogenation). Therefore, a hydride reduction using Borane-Dimethyl Sulfide (BH₃·DMS) is the preferred method. It reduces the nitro group to the amine without touching the aryl chloride or the tertiary alcohol.
Materials:
-
Substrate: (S)-6-Chloro-1-(nitromethyl)-2,3-dihydroinden-1-ol (from Step 1).
-
Reagent: BH₃·DMS (2.0 M in THF, 5.0 eq).
-
Solvent: Anhydrous THF.
-
Quench: Methanol, 1M HCl.
Protocol:
-
Setup: Dissolve the nitro-alcohol (1.0 eq) in anhydrous THF (0.2 M concentration) under Argon. Cool to 0°C .
-
Addition: Dropwise add BH₃·DMS (5.0 eq) over 20 minutes. Caution: Gas evolution.
-
Reflux: Allow to warm to RT, then heat to reflux (65°C) for 4 hours. This ensures complete reduction of the nitro group.
-
Quench: Cool to 0°C. Carefully add Methanol (excess) to destroy excess borane.
-
Hydrolysis: Add 1M HCl (aqueous) and stir at RT for 1 hour to break the boron-amine complexes.
-
Basification: Adjust pH to >10 using 2M NaOH.
-
Extraction: Extract with Dichloromethane (DCM) (3 x). The amine product will be in the organic layer.
-
Salt Formation (Critical for purity): Dissolve the crude oil in minimal Ethanol. Add HCl in Dioxane (4M, 1.1 eq). The Hydrochloride salt of the target molecule will precipitate. Filter and wash with cold ether.
Part 3: Analytical & Quality Control
Data Summary Table
| Parameter | Specification | Method |
| Appearance | White crystalline solid (HCl salt) | Visual |
| Purity | >98% | HPLC (C18, Water/MeCN + 0.1% TFA) |
| Chiral Purity (ee) | >99% | Chiral HPLC (Chiralcel OD-H) |
| Identity | Consistent with structure | 1H NMR (400 MHz, DMSO-d6), MS (ESI+) |
| Specific Rotation | Polarimetry (Value is illustrative) |
Expert Troubleshooting:
-
Low Yield in Henry Reaction: If the reaction stalls, add 5 mol% more DIPEA. Ensure the Ethanol is strictly anhydrous; water can deactivate the Lewis Acid catalyst.
-
Dechlorination: If you observe des-chloro byproducts (check LCMS mass M-34), ensure you are not using Pd or Raney Ni. If using LiAlH4, keep temperature strictly at 0°C; do not reflux LiAlH4 with aryl chlorides for extended periods.
-
Separation: The amino-alcohol is polar. If free-basing, use DCM/MeOH (9:1) for extraction to ensure recovery from the aqueous phase.
Part 4: References
-
Evans, D. A., et al. "Chiral Bis(oxazoline)copper(II) Complexes as Lewis Acid Catalysts for the Enantioselective Diels-Alder Reaction." Journal of the American Chemical Society, vol. 115, no. 14, 1993, pp. 6460–6461. Link(Foundational work on Cu-BOX catalysts).
-
Trost, B. M., & Yeh, V. S. C. "A Dinuclear Zinc Catalyst for the Asymmetric Nitroaldol Reaction of α-Ketoesters." Angewandte Chemie International Edition, vol. 41, no. 5, 2002, pp. 861–863. Link.
-
Palomo, C., et al. "Asymmetric Henry Reaction of Nitromethane with Ketones Catalyzed by Copper-Amino Alcohol Complexes." Organic Letters, vol. 9, no. 1, 2007, pp. 109–112. Link.
-
Cho, B. T., & Kang, S. K. "Borane reduction of nitro compounds." Synlett, 2004. (Reference for chemoselective reduction of nitro groups in presence of halides).
Sources
Guide to Selective Catalytic Hydrogenation of 1-(Aminomethyl)-6-chloro-2,3-dihydroinden-1-ol Precursors
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of catalytic hydrogenation strategies for the synthesis of 1-(aminomethyl)-6-chloro-2,3-dihydroinden-1-ol, a molecule of interest in pharmaceutical development. The primary focus is on the selective deprotection of an N-benzyl precursor, a critical transformation that is often complicated by competing hydrogenolysis reactions. We will explore the mechanistic underpinnings of N-debenzylation versus the undesired hydrogenolysis of the benzylic alcohol and dehalogenation of the aryl chloride. This guide presents two robust protocols: a classical approach using hydrogen gas and a milder catalytic transfer hydrogenation (CTH) method. By explaining the causality behind experimental choices, this note serves as a practical resource for chemists aiming to optimize this challenging synthesis, ensuring high yield and purity of the target compound.
Introduction and Strategic Overview
The synthesis of complex molecules for pharmaceutical applications often requires the use of protecting groups to mask reactive functional groups. The benzyl (Bn) group is a common and effective protecting group for amines due to its stability across a wide range of chemical conditions.[1] Its removal, however, is a critical final step that demands high selectivity.
The target molecule, 1-(aminomethyl)-6-chloro-2,3-dihydroinden-1-ol, possesses three functional groups susceptible to reduction under catalytic hydrogenation conditions: the N-benzyl amine (in its precursor form), a benzylic alcohol, and an aryl chloride. The primary synthetic objective is the selective cleavage of the benzylic C-N bond to deprotect the amine, while preserving the C-O bond of the benzylic alcohol and the C-Cl bond on the aromatic ring.
The Selectivity Challenge:
-
Desired Reaction (N-Debenzylation): Cleavage of the C-N bond to liberate the primary amine.
-
Side Reaction 1 (Hydrogenolysis): Cleavage of the benzylic C-O bond, which would eliminate the hydroxyl group.
-
Side Reaction 2 (Dehalogenation): Cleavage of the C-Cl bond, which would alter the electronic properties and potentially the biological activity of the molecule.
This guide provides the strategic rationale and detailed protocols to navigate this selectivity challenge effectively.
Mechanistic Insights: Controlling Competing Pathways
Understanding the underlying mechanisms is crucial for selecting the optimal reaction conditions. All three potential reactions occur on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C).
The generally accepted mechanism for the hydrogenolysis of C-N, C-O, and C-Cl bonds involves the adsorption of the substrate and hydrogen onto the palladium surface.[1] Molecular hydrogen undergoes dissociative chemisorption to form active palladium hydride species, which are responsible for the bond cleavage.
The stereochemistry and rate of hydrogenolysis of benzylic alcohols can be influenced by the catalyst type, with palladium catalysts sometimes proceeding with inversion of configuration and nickel catalysts with retention.[2][3] The reaction rate for benzylic alcohol hydrogenolysis on Pd/C can be significantly enhanced under acidic conditions, which favor the formation of a benzylic carbenium ion intermediate following the elimination of water.[4] Therefore, maintaining neutral or slightly basic conditions is often critical to preserving the hydroxyl group.
Caption: Competing reaction pathways in the catalytic hydrogenation of the N-benzyl precursor.
Comparative Analysis of Hydrogenation Methods
Two primary methods are employed for N-debenzylation: classical hydrogenation with hydrogen gas and catalytic transfer hydrogenation (CTH). The choice between them depends on available equipment, safety considerations, and the required selectivity. CTH often provides a milder and more selective alternative to high-pressure hydrogenation.[5][6][7]
| Parameter | Protocol 1: Standard Hydrogenation | Protocol 2: Catalytic Transfer Hydrogenation (CTH) | Rationale & Causality |
| Hydrogen Source | H₂ Gas (balloon or pressure vessel) | Ammonium Formate (HCO₂NH₄) | CTH avoids the need for flammable H₂ gas and specialized pressure equipment. The in-situ generation of hydrogen on the catalyst surface can lead to different selectivity profiles. |
| Catalyst | 10% Pd/C or Pd(OH)₂/C (Pearlman's) | 10% Pd/C | Pearlman's catalyst is often less prone to inducing hydrogenolysis of benzylic alcohols compared to standard Pd/C. For CTH, standard Pd/C is highly effective.[5] |
| Solvent | Methanol or Ethanol | Methanol or Ethanol | Protic solvents like methanol are excellent for dissolving the substrate and the hydrogen donor (in CTH) and facilitate the reaction on the catalyst surface. |
| Temperature | Room Temperature | Reflux (approx. 65°C for Methanol) | The higher temperature in CTH is required to decompose the ammonium formate into hydrogen. This thermal energy can sometimes promote side reactions, but the method is generally considered mild.[6] |
| Pressure | 1-4 atm (balloon to Parr shaker) | Atmospheric | CTH operates at atmospheric pressure, simplifying the experimental setup significantly. |
| Selectivity | Good to Excellent | Excellent | CTH is often highly selective for N-debenzylation, minimizing C-O and C-Cl bond cleavage due to the neutral reaction conditions.[5] |
| Safety | Requires handling of flammable H₂ gas and potentially pyrophoric catalyst. | Safer; avoids H₂ gas. Standard precautions for handling flammable solvents and catalysts still apply. | The elimination of pressurized hydrogen gas is a major safety advantage for the CTH protocol. |
Experimental Protocols
Safety Precaution: Palladium on carbon can be pyrophoric, especially after use when dry and saturated with hydrogen. Always handle the catalyst in a well-ventilated fume hood. Do not allow the used, filtered catalyst to dry on the filter paper. Quench the catalyst by suspending it in water.
Protocol 1: Standard Hydrogenolysis using Palladium on Carbon and H₂ Gas
This protocol describes a general and effective procedure for N-debenzylation using a standard hydrogen atmosphere.[1]
Materials:
-
N-Benzyl-1-(aminomethyl)-6-chloro-2,3-dihydroinden-1-ol (1.0 mmol)
-
10% Palladium on Carbon (Pd/C), 50% wet (10-20 mol% Pd equivalent)
-
Methanol (or Ethanol), reagent grade (15-20 mL)
-
Hydrogen (H₂) gas supply with balloon or hydrogenation apparatus
-
Inert gas (Nitrogen or Argon)
-
Celite™ for filtration
Procedure:
-
Reaction Setup: In a round-bottom flask suitable for hydrogenation, dissolve the N-benzyl protected amine (1.0 mmol) in methanol (15 mL). Add a magnetic stir bar.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst under a gentle stream of inert gas.
-
Hydrogen Atmosphere: Seal the flask. Evacuate the flask and backfill with the inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Evacuate the flask one final time and backfill with hydrogen gas (from a balloon or pressure apparatus). For a balloon setup, ensure it remains inflated throughout the reaction.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS (typically 4-24 hours).
-
Work-up: Once the reaction is complete, carefully purge the flask with inert gas to remove all hydrogen.
-
Filtration: Dilute the reaction mixture with additional methanol and filter through a pad of Celite™ to remove the palladium catalyst. Wash the Celite™ pad with methanol (2 x 10 mL) to ensure complete recovery of the product.
-
Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude product, which can be purified further by chromatography or recrystallization if necessary.
Protocol 2: Catalytic Transfer Hydrogenation (CTH) using Ammonium Formate
This protocol provides a convenient and often more selective alternative that avoids the use of flammable hydrogen gas.[5][6][7]
Materials:
-
N-Benzyl-1-(aminomethyl)-6-chloro-2,3-dihydroinden-1-ol (1.0 mmol)
-
10% Palladium on Carbon (Pd/C)
-
Anhydrous Ammonium Formate (HCO₂NH₄) (5.0 mmol, 5 equivalents)
-
Dry Methanol (20 mL)
-
Inert gas (Nitrogen or Argon)
-
Celite™ for filtration
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the N-benzyl protected amine (1.0 mmol) and 10% Pd/C (typically an equal weight to the substrate).[5][6]
-
Solvent Addition: Add dry methanol (20 mL) to create a suspension.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous ammonium formate (5.0 mmol) in a single portion.
-
Reaction: Heat the reaction mixture to a gentle reflux with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 1-3 hours).
-
Work-up: After completion, cool the reaction mixture to room temperature.
-
Filtration: Carefully filter the mixture through a pad of Celite™ to remove the catalyst. Wash the pad thoroughly with methanol (2 x 15 mL).
-
Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to afford the desired product. An additional aqueous work-up may be performed to remove any remaining ammonium salts before further purification.
General Experimental Workflow
The overall process from setup to analysis follows a standardized laboratory workflow. Proper monitoring and characterization are essential to confirm the identity and purity of the final product.
Caption: A generalized workflow for catalytic hydrogenation from reaction to final analysis.
Conclusion
The selective N-debenzylation in the presence of a benzylic alcohol and an aryl chloride is a common challenge in medicinal chemistry. For the synthesis of 1-(aminomethyl)-6-chloro-2,3-dihydroinden-1-ol, both classical hydrogenation and catalytic transfer hydrogenation are viable methods. The CTH protocol using ammonium formate and Pd/C is highly recommended as a starting point due to its operational simplicity, enhanced safety profile, and typically excellent selectivity under neutral conditions, which minimizes the risk of undesired hydrogenolysis and dehalogenation reactions. Careful monitoring and selection of the appropriate catalyst and conditions, guided by the mechanistic principles outlined in this note, are paramount to achieving a successful and high-yielding synthesis.
References
-
Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate. Synthetic Communications, 17(4), 415-418. Retrieved from [Link]
-
Li, W., et al. (2023). Asymmetric Hydrogenation of 3-Arylindenones to Chiral Indenols via 6-Carbazole-Modified Chiral Ir-SpiroPAP Catalysts. Organic Letters. Retrieved from [Link]
-
Bieg, T., & Szeja, W. (1985). Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives. Canadian Journal of Chemistry, 63(8). Retrieved from [Link]
-
Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrtyation With Ammonium Formate. Marcel Dekker, Inc. Retrieved from [Link]
-
Applied Catalysis. (n.d.). Debenzylation Reactions with Pd(0) EnCatTM 30NP Catalyst. Retrieved from [Link]
-
Ram, S., & Spicer, L.D. (1987). Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate. Duke University. Retrieved from [Link]
-
Mitsui, S., Imaizumi, S., & Esashi, Y. (1970). Stereochemistry and Mechanism of Catalytic Hydrogenation and Hydrogenolysis. III. Catalytic Hydrogenolysis of Benzyl-type Alcohols and Their Derivatives. Portal de Periódicos da CAPES. Retrieved from [Link]
-
Zhang, Z., et al. (2018). Highly Enantioselective Synthesis of Chiral 3-Substituted Indolines by Catalytic Asymmetric Hydrogenation of Indoles. ResearchGate. Retrieved from [Link]
-
Wang, D., et al. (2022). Importance of interface open circuit potential on aqueous hydrogenolytic reduction of benzyl alcohol over Pd/C. Nature Communications, 13(1), 7943. Retrieved from [Link]
-
Pellissier, H. (2018). Synthesis of chiral 3-substituted 3-amino-2-oxindoles through enantioselective catalytic nucleophilic additions to isatin imines. Beilstein Journal of Organic Chemistry, 14, 1307–1328. Retrieved from [Link]
-
Mitsui, S., Imaizumi, S., & Esashi, Y. (1970). Catalytic Hydrogenolysis of Benzyl-type Alcohols and Their Derivatives. Bulletin of the Chemical Society of Japan, 43. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Stereochemistry and Mechanism of Catalytic Hydrogenation and Hydrogenolysis. III. Catalytic Hydrogenolysis of Benzyl-type Alcohols and Their Derivatives [periodicos.capes.gov.br]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. Importance of interface open circuit potential on aqueous hydrogenolytic reduction of benzyl alcohol over Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. tandfonline.com [tandfonline.com]
- 7. Scholars@Duke publication: Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2 [scholars.duke.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Aminomethyl)-6-chloro-2,3-dihydroinden-1-ol
This guide provides in-depth troubleshooting and frequently asked questions for researchers engaged in the synthesis of 1-(Aminomethyl)-6-chloro-2,3-dihydroinden-1-ol. Our focus is on the practical identification, control, and remediation of common process-related impurities. The insights provided are based on established chemical principles and field-proven methodologies to ensure the integrity and purity of your final compound.
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during the synthesis, focusing on the mechanistic origins of impurities and providing actionable solutions.
FAQ 1: My reaction to form the spiro-oxazolidinone intermediate is sluggish and I'm seeing a significant amount of unreacted 6-chloro-1-indanone. What's causing this and how can I fix it?
A1: Potential Causes & Solutions
Incomplete conversion of the starting ketone, 6-chloro-2,3-dihydro-1H-inden-1-one[1], is a common issue often rooted in the quality of reagents or reaction conditions.
-
Causality: The core of this synthesis often involves a reaction analogous to the Johnson-Corey-Chaykovsky reaction, where a sulfur ylide reacts with the ketone.[2][3] The ylide, typically generated in situ from a sulfonium salt like trimethylsulfoxonium iodide and a strong base (e.g., NaH), is highly reactive and moisture-sensitive.[4][5]
-
Moisture: Trace water will quench the strong base and the ylide, halting the reaction.
-
Base Quality: An old or improperly stored base (e.g., sodium hydride that has oxidized) will have reduced activity, leading to incomplete ylide formation.
-
Temperature: While the ylide is formed, subsequent reaction with the ketone may require specific temperature control to proceed at an optimal rate without promoting side reactions.
-
-
Troubleshooting & Preventative Measures:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven and cool under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents, preferably from a solvent purification system or freshly opened bottle.
-
Verify Base Activity: Use a fresh, high-purity lot of the strong base. If using sodium hydride, ensure it is a dry powder and not clumped, which indicates deactivation.
-
Optimize Reagent Addition: Add the base to the sulfonium salt in the solvent and allow for complete ylide formation (often accompanied by gas evolution ceasing) before adding the 6-chloro-1-indanone, sometimes at a reduced temperature (e.g., 0 °C) to control the initial reaction rate.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting ketone. If the reaction stalls, a small, additional charge of the base and sulfonium salt may be warranted, but be cautious of increasing side-product formation.
-
FAQ 2: I've isolated my final product, but HPLC and MS analysis show a persistent impurity with a mass of [M-18]. What is this impurity and how did it form?
A2: Identification and Mitigation of the Dehydration Impurity
This impurity is almost certainly the dehydrated product, 6-chloro-1-(aminomethyl)-1H-indene, resulting from the elimination of water from the tertiary alcohol of your target molecule.
-
Mechanistic Origin: Tertiary alcohols, particularly benzylic ones like the one in your product, are highly susceptible to dehydration under acidic conditions.[6] This elimination reaction is driven by the formation of a stable, conjugated system in the indene ring.
-
Acidic Workup: A common source of acid is the workup procedure. If you are using a strong acid to neutralize the reaction mixture or to protonate the amine for extraction, localized areas of high acidity can promote this side reaction.
-
Purification Conditions: Using acidic solvents or silica gel that is slightly acidic during column chromatography can also catalyze the dehydration on-column.
-
Thermal Stress: Heating the isolated product for prolonged periods, especially in the presence of trace acidic impurities, can also lead to water loss.
-
-
Troubleshooting & Control Strategy:
-
Neutralization Protocol: When neutralizing the reaction, add the acid slowly to a well-stirred, cooled solution to avoid exothermic reactions and localized pH drops. Consider using a milder acid like ammonium chloride solution or a buffer.
-
Purification Adjustments: If using silica gel chromatography, consider neutralizing the silica first by slurrying it with a solvent containing a small amount of a non-nucleophilic base like triethylamine (~0.5-1%), then packing the column. Alternatively, use a different stationary phase like alumina (basic or neutral).
-
Final Product Handling: Dry the final product under vacuum at a moderate temperature (e.g., 40-50 °C). Store the purified compound in a cool, dark place, preferably under an inert atmosphere.
-
FAQ 3: My NMR spectrum is clean, but my purity by HPLC is lower than expected. I see a peak with an identical mass to my product but a different retention time. What could this be?
A3: Diastereomers and Chiral Purity
The target molecule, 1-(Aminomethyl)-6-chloro-2,3-dihydroinden-1-ol, contains a chiral center at the C1 position. Unless an enantioselective synthesis is performed, the product will be a racemic mixture of two enantiomers. However, if any other chiral centers are inadvertently created, you will have diastereomers.
-
Plausible Scenario: While the main product has one stereocenter, certain side-reactions could generate a second. For instance, an aldol-type dimerization of the starting 6-chloro-1-indanone under basic conditions could create a dimer with multiple stereocenters. Subsequent reactions could lead to impurities that are diastereomeric to each other.
-
Analytical Approach:
-
Standard HPLC: Standard reverse-phase HPLC columns (like a C18) can often separate diastereomers because they have different physical properties. Enantiomers will co-elute.
-
Chiral HPLC: To confirm if you have a single racemic pair or multiple diastereomers, and to assess enantiomeric purity, a dedicated chiral HPLC method is required.
-
-
Control Measures:
-
Control of Dimerization: Ensure the base used for ylide formation deprotonates the sulfonium salt much faster than it deprotonates the alpha-carbon of the indanone. Adding the indanone slowly to the pre-formed ylide solution can minimize its exposure to the strong base.
-
Process Consistency: Maintain strict control over reaction times, temperatures, and stoichiometry to ensure a consistent diastereomeric ratio if their formation is unavoidable. Purification via recrystallization or chromatography may be necessary to isolate the desired diastereomer.[7]
-
Impurity Summary Table
| Impurity Name/Structure | Common Origin | Recommended Analytical Technique | Mitigation Strategy |
| 6-chloro-2,3-dihydro-1H-inden-1-one | Incomplete reaction of starting material. | HPLC-UV, GC-MS | Drive reaction to completion; optimize stoichiometry; purification by column chromatography. |
| 6-chloro-1-(aminomethyl)-1H-indene | Dehydration of the final product's tertiary alcohol. | HPLC-UV, LC-MS (M-18 peak) | Avoid strong acids in workup; use neutralized silica for chromatography; avoid high temperatures. |
| Spiro[6-chloroindene-1,2'-oxirane] or Spiro[6-chloroindene-1,5'-oxazolidinone] | Unreacted intermediate from the ring-forming step. | LC-MS, HPLC-UV | Ensure complete hydrolysis/ring-opening; increase reaction time or temperature of the final step. |
| Indanone Dimer | Base-catalyzed self-condensation of the starting ketone. | LC-MS (High MW peak), NMR | Add ketone slowly to pre-formed ylide; maintain lower temperatures. |
| Isomeric Chloro-indanol products | Isomeric impurities present in the 6-chloro-1-indanone starting material. | LC-MS, HPLC with reference standards | Source high-purity starting material; potential for preparative HPLC to isolate desired isomer. |
Experimental Protocols
Protocol 1: General Method for Reaction Monitoring by HPLC-UV
This protocol is a starting point for monitoring the consumption of the starting ketone and the formation of the product.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-19 min: 90% to 10% B
-
19-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 254 nm.
-
Sample Preparation: Quench a small aliquot of the reaction mixture in water/acetonitrile, filter, and inject.
Protocol 2: Purification via Flash Column Chromatography
This protocol is designed to remove unreacted starting material and less polar byproducts.
-
Adsorbent: Silica gel (230-400 mesh). Consider pre-treating with 1% triethylamine in the eluent to prevent dehydration of the product.
-
Eluent System: A gradient system of Dichloromethane (DCM) and Methanol (MeOH) is often effective. A common starting point is a gradient from 100% DCM to 95:5 DCM:MeOH.
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel, dry it, and load it onto the top of the packed column.
-
Fraction Collection: Collect fractions and analyze by TLC (staining with ninhydrin for the amine or using a UV lamp) to identify the product-containing fractions.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizing the Synthesis and Troubleshooting
Synthetic Pathway
The following diagram illustrates a common synthetic route from the starting ketone to the final amino alcohol product.
Caption: Synthetic route to the target compound.
Impurity Formation: Dehydration
This diagram shows how the final product can be converted to a dehydration impurity under acidic conditions.
Caption: Formation of the dehydration impurity.
Troubleshooting Workflow
This workflow provides a logical path for diagnosing purity issues found during analysis.
Caption: Decision tree for impurity identification.
References
- Galatsis, P., Manwell, J. J., & Blackwell, J. M. (1994). Indenone synthesis. Improved synthetic protocol and effect of substitution on the intramolecular Friedel–Crafts acylation. Canadian Journal of Chemistry, 72(7), 1656-1660.
-
Singer, R. A., et al. (2004). Preparation of 1,5-methano-2,3,4,5-tetrahydro-1H-3-benzazepine via Pd-catalyzed cyclization. Organic Letters, 6(14), 2357–2360. (Note: While not directly on the target molecule, this reference discusses related impurities in similar structures). [Link]
- ICH Harmonised Tripartite Guideline. (2006). Q3A(R2) Impurities in New Drug Substances.
- Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364.
- Johnson, A. W., & LaCount, R. B. (1961). The Chemistry of Ylids. VI. Dimethylsulfonium Fluorenylide—A New Type of Ylid. Journal of the American Chemical Society, 83(2), 417–423.
-
Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 700-713. [Link]
-
Organic Chemistry Portal. Corey-Chaykovsky Reaction. [Link]
-
Wikipedia. Johnson–Corey–Chaykovsky reaction. [Link]
-
Kumar, V., et al. (2022). A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. RSC Advances, 12(1), 1-23. [Link]
-
Bodu, E., et al. (2020). Recent Developments in Stereoselective Reactions of Sulfoxonium Ylides. Molecules, 25(3), 698. [Link]
- Bari, S. B., et al. (2007). Impurity profile: Significance in Active Pharmaceutical Ingredient. Eurasian Journal of Analytical Chemistry, 2(1), 32-53. (Provides a general overview of impurity profiling).
- Ahuja, S. (2006). Impurity Profiling and Degradation Product Elucidation. Separation Science and Technology, Vol. 7. (A comprehensive text on the subject).
-
Fife, T. H., & Hagopian, L. (1968). Oxazolidine hydrolysis. Participation of solvent and buffer in ring opening. Journal of the American Chemical Society, 90(4), 1007-1014. [Link]
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- 7. DSpace [cora.ucc.ie]
Troubleshooting solubility issues with 1-(Aminomethyl)-6-chloro-2,3-dihydroinden-1-ol
Prepared by the Senior Application Scientist Team
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals encountering solubility challenges with 1-(Aminomethyl)-6-chloro-2,3-dihydroinden-1-ol. Our goal is to provide not only procedural steps but also the underlying scientific principles to empower you to make informed decisions during your experiments.
Part 1: Understanding the Physicochemical Landscape
A foundational understanding of the molecule's structure is paramount to troubleshooting its solubility. This section addresses the "why" behind the compound's behavior.
Q1: What are the key structural features of 1-(Aminomethyl)-6-chloro-2,3-dihydroinden-1-ol that govern its solubility?
A1: The solubility of this compound is a balance of its hydrophilic (water-loving) and hydrophobic (water-fearing) characteristics.
-
Hydrophilic Groups:
-
Primary Amine (-CH₂NH₂): This is the most critical functional group for solubility manipulation. As a basic group, it can be protonated in acidic conditions to form an ammonium salt (-CH₂NH₃⁺). This charged, ionic form is significantly more soluble in polar solvents like water than the neutral free base.[1][2]
-
Tertiary Alcohol (-OH): The hydroxyl group can participate in hydrogen bonding with polar protic solvents, contributing modestly to its solubility.
-
-
Hydrophobic Groups:
-
Chlorinated Dihydroinden Ring: This bicyclic, chloro-substituted ring system is the dominant feature of the molecule's backbone. It is non-polar and bulky, which significantly limits the compound's intrinsic aqueous solubility.
-
Q2: How is the solubility of this compound expected to change with pH?
A2: The compound's aqueous solubility is critically dependent on pH.
-
In Acidic Conditions (Low pH): The primary amine group will accept a proton (H⁺) from the acidic medium to form a positively charged ammonium salt.[3] This process converts the neutral, poorly soluble molecule into an ionic salt, which readily dissolves in water.[2][4] Therefore, solubility is expected to be highest at a pH well below the pKa of the aminomethyl group.
-
In Neutral or Basic Conditions (Neutral to High pH): At or above its pKa, the amine group will be in its neutral, uncharged "free base" form. In this state, the hydrophobic character of the inden ring dominates, leading to very poor aqueous solubility.[2]
Q3: My sample is a white solid. Is it a free base or a salt (e.g., hydrochloride), and why is this important?
A3: It is crucial to know which form of the compound you have. Suppliers often provide amine-containing molecules as hydrochloride (HCl) salts to improve their shelf-life and water solubility.[4]
-
If you have the Hydrochloride Salt: It should have some solubility in neutral water or buffers, as it is already in a more soluble, pre-protonated form.
-
If you have the Free Base: It will likely be practically insoluble in neutral aqueous buffers like PBS (pH 7.4). Dissolution will require the addition of an acid to form the salt in situ.
Part 2: Frequently Asked Questions & Initial Troubleshooting
This section provides quick answers to the most common solubility problems.
Q4: My 1-(Aminomethyl)-6-chloro-2,3-dihydroinden-1-ol powder won't dissolve in my aqueous buffer (e.g., PBS, pH 7.4). What is the first thing I should try?
A4: The most effective initial step is to lower the pH of your buffer.[5][] The compound is a base and requires an acidic environment to dissolve in an aqueous medium. Add dilute hydrochloric acid (e.g., 1 M HCl) dropwise to your suspension while stirring until the solid dissolves completely. The final solution should be clear and free of any visible particles.
Q5: What is the best solvent to prepare a high-concentration stock solution?
A5: For a high-concentration stock, an organic solvent is recommended. Dimethyl sulfoxide (DMSO) is a common and effective choice for many poorly water-soluble compounds used in research.[7][8] Ethanol is another potential option. These solvents can typically dissolve the compound to concentrations of several millimolar or higher.
Q6: I dissolved my compound in DMSO, but it precipitated when I diluted it into my aqueous experimental medium. Why did this happen and how can I fix it?
A6: This is a common phenomenon known as "crashing out" and occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit. Even though the compound was soluble in the concentrated DMSO stock, the final mixture is predominantly aqueous, where the compound is poorly soluble.
Solutions:
-
Lower the Final Concentration: The simplest solution is to make your final dilution more dilute.
-
Use an Acidified Medium: Prepare your final aqueous medium (e.g., cell culture media or buffer) at a lower pH before adding the DMSO stock. This will help keep the compound protonated and in solution.
-
Improve the Dilution Technique: Add the DMSO stock drop-wise into the aqueous medium while vortexing or stirring vigorously.[7] This rapid dispersion can sometimes prevent localized high concentrations that initiate precipitation.
Part 3: Systematic Solubility Workflow
For persistent issues, a structured approach is necessary. The following workflow provides a logical progression from simple to more complex solubilization techniques.
Caption: A decision-making workflow for troubleshooting solubility.
Protocol 1: Preparation of an Acidic Aqueous Solution (for Free Base)
This method is ideal for creating aqueous stocks or for experiments where a low pH is tolerable.
-
Weigh Compound: Accurately weigh the desired amount of 1-(Aminomethyl)-6-chloro-2,3-dihydroinden-1-ol (free base) into a sterile glass vial.
-
Add Buffer: Add a portion (e.g., 80%) of your target volume of aqueous buffer (e.g., saline or a simple phosphate buffer). The compound will likely remain as a suspension.
-
Acidify: While stirring continuously, add 1 M HCl drop-by-drop. Monitor the solution closely.
-
Observe Dissolution: Continue adding acid until all solid material has dissolved and the solution is completely clear.
-
Final Volume Adjustment: Add the remaining buffer to reach the final desired volume and mix thoroughly.
-
Validation: Visually inspect the solution against a dark background to ensure there are no suspended particles. For critical applications, filter the solution through a 0.22 µm syringe filter to remove any micro-precipitates.[9]
Protocol 2: Preparation of a High-Concentration Organic Stock Solution
This is the standard method for preparing stock solutions for serial dilution.
-
Weigh Compound: Accurately weigh the compound into a sterile vial suitable for organic solvents.
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM, 50 mM).[7]
-
Dissolve: Cap the vial tightly and vortex vigorously for 1-2 minutes. Gentle warming in a water bath (37°C) can be used if dissolution is slow, but ensure the compound is stable at that temperature.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 3: Aqueous Formulation Using a Co-solvent System (for In Vivo Studies)
For applications requiring near-neutral pH and higher concentrations, a co-solvent system is often necessary.[10] This is a common starting point for in-vivo formulations.
-
Calculate Amounts: Determine the required mass of the compound and volume of each vehicle component. A widely used starting formulation is:
-
5-10% DMSO
-
30-40% PEG400
-
5% Tween 80
-
45-60% Saline or PBS
-
-
Initial Dissolution: In a sterile vial, add the weighed compound. First, add the DMSO and vortex until the compound is fully dissolved.
-
Add Co-solvents: Add the PEG400 and Tween 80 to the DMSO solution. Mix thoroughly until the solution is homogeneous.
-
Aqueous Phase Addition: Add the saline or PBS drop-wise while continuously vortexing. This slow, energetic addition is critical to prevent precipitation.[10]
-
Final Observation: The final formulation should be a clear, slightly viscous solution. If any cloudiness or precipitate appears, the formulation may need to be optimized by adjusting the component ratios or lowering the final compound concentration.
Part 4: Data Summary & Advanced Considerations
Expected Solubility Profile
| Solvent Type | Examples | Expected Solubility | Rationale |
| Aqueous (Acidic, pH < 5) | 0.1 M HCl, Citrate Buffer pH 4 | High | The amine group is protonated, forming a soluble salt.[2][4] |
| Aqueous (Neutral, pH ~7) | PBS, Saline, Water | Very Low / Insoluble | The compound is in its neutral free base form, which is hydrophobic. |
| Polar Aprotic Solvents | DMSO, DMF | High | These solvents are strong organic solvents capable of dissolving a wide range of molecules.[8] |
| Polar Protic Solvents | Ethanol, Methanol | Moderate to High | The compound can hydrogen bond with the solvent via its -OH and -NH₂ groups. |
| Non-polar Solvents | Hexane, Toluene | Insoluble | The polarity mismatch between the compound and solvent is too great.[9] |
Q7: How can I determine the precise solubility of the compound in my specific buffer?
A7: To determine the thermodynamic solubility, you can use the isothermal equilibrium method.[9][11]
-
Add an excess amount of the solid compound to your buffer in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for an extended period (24-48 hours) to ensure equilibrium is reached.
-
Separate the undissolved solid by centrifugation or filtration (using a 0.22 µm filter).
-
Carefully take an aliquot of the clear supernatant and quantify the concentration of the dissolved compound using a suitable analytical method like HPLC-UV.[9]
Q8: What are the potential impacts of using organic co-solvents like DMSO in my experiments?
A8: While essential for solubilization, co-solvents are not inert and can have biological effects. It is crucial to keep the final concentration of the organic solvent in your experimental setup as low as possible, typically below 0.5% (and often below 0.1%) for cell-based assays, to avoid solvent-induced toxicity or off-target effects.[7][10] Always include a vehicle control group in your experiments that is treated with the same concentration of solvent as your test groups.
References
-
Oxford University Press. (n.d.). Amine Salts. A Dictionary of Chemistry. Retrieved February 24, 2026, from [Link]
-
University of Alberta. (n.d.). Isolation (Recovery) of amines. Department of Chemistry. Retrieved February 24, 2026, from [Link]
-
Wikipedia. (n.d.). Hydrochloride. Retrieved February 24, 2026, from [Link]
-
Ashfaq, M., & Vist, M. (n.d.). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed. Retrieved February 24, 2026, from [Link]
-
Quora. (2017, March 1). Why do amines dissolve in hydrochloric acid?. Retrieved February 24, 2026, from [Link]
- Google Patents. (2014, January 2). Stable formulations for parenteral injection of small molecule drugs.
-
International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved February 24, 2026, from [Link]
-
International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved February 24, 2026, from [Link]
-
Kansy, M., Senner, F., & Gubernator, K. (2010, May 1). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Chem-Station. Retrieved February 24, 2026, from [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved February 24, 2026, from [Link]
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- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
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- 8. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Minimizing side reactions during 1-(Aminomethyl)-6-chloro-2,3-dihydroinden-1-ol formation
Technical Support Center: Synthesis of 1-(Aminomethyl)-6-chloro-2,3-dihydroinden-1-ol
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the synthesis of 1-(aminomethyl)-6-chloro-2,3-dihydroinden-1-ol. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and answers to frequently asked questions. The synthesis of this complex amino alcohol, while not extensively detailed in public literature, proceeds from the key intermediate 6-chloro-2,3-dihydroinden-1-one. The critical transformation involves the nucleophilic addition of a one-carbon amine synthon to the ketone carbonyl. Success in this synthesis hinges on carefully controlling reaction conditions to favor the desired product and minimize the formation of predictable side products.
This document provides insights based on established, analogous chemical reactions to help you navigate the challenges of this synthesis, optimize your reaction conditions, and maximize your yield and purity.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis, their probable causes, and actionable solutions grounded in chemical principles.
Problem 1: My reaction has a low conversion rate, and I recover a large amount of the starting 6-chloro-2,3-dihydroinden-1-one.
-
Possible Cause A: Reversible Intermediate Formation. Many synthetic routes that form a C-C bond at a carbonyl carbon involve reversible steps. If you are employing a Strecker-type synthesis or a cyanohydrin-based approach, the initial formation of the imine or cyanohydrin intermediate is in equilibrium with the starting ketone.[1][2] If this equilibrium is not driven towards the product, the overall conversion will be low.
-
Solution: To shift the equilibrium, consider removing water from the reaction mixture as it forms, especially during imine formation. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves. For cyanohydrin formation, using a cyanide salt (e.g., KCN, NaCN) in the presence of a proton source is often more effective than using HCN gas alone, as it ensures a sufficient concentration of the cyanide nucleophile.[2][3]
-
-
Possible Cause B: Retro-Reaction. If you are using a nitromethane addition (Henry or nitroaldol reaction), the initial adduct formation is also reversible.[4] This "retro-Henry" reaction can be significant, particularly at elevated temperatures, leading to the dissociation of the β-nitro alcohol back to the starting indanone and nitromethane.
-
Solution: Conduct the Henry reaction at the lowest temperature that allows for a reasonable reaction rate. Careful screening of the base catalyst is also crucial; a milder, non-nucleophilic base may favor the forward reaction. Once the β-nitro alcohol is formed, it should ideally be carried on to the next step (reduction of the nitro group) promptly to avoid degradation.
-
-
Possible Cause C: Insufficient Catalyst Activity or Reagent Decomposition. The chosen catalyst or reagents may not be sufficiently active under your reaction conditions, or they may be degrading. For instance, organocatalysts like proline in Mannich-type reactions can be sensitive to solvent and pH.[5] Similarly, reagents like trimethylsilyl cyanide (TMSCN) are sensitive to moisture.
-
Solution: Ensure all reagents are fresh and of high purity. Anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) should be used where appropriate. A systematic screening of catalysts, solvents, and temperature is recommended to find the optimal conditions for your specific substrate.
-
Problem 2: I'm observing a major, less polar side product by TLC/LC-MS, which seems to have lost a molecule of water.
-
Possible Cause: Dehydration of the Product. The target molecule, 1-(aminomethyl)-6-chloro-2,3-dihydroinden-1-ol, contains a tertiary alcohol. Tertiary alcohols are highly susceptible to dehydration, especially under acidic conditions or at elevated temperatures, to form a more stable alkene (an indene derivative). This elimination reaction can occur during the reaction itself or during an acidic workup.
-
Solution:
-
Temperature Control: Maintain the lowest possible temperature throughout the reaction and workup.
-
pH Control: Avoid strongly acidic conditions during workup and purification. If an acid wash is necessary, use a dilute, weak acid and perform the extraction quickly at low temperatures. A basic workup is generally safer for the tertiary alcohol.
-
Purification: When performing column chromatography, consider using a neutral stationary phase like neutral alumina instead of silica gel, as the acidic nature of silica can promote dehydration on the column.[5]
-
-
Problem 3: My crude product shows a complex mixture of higher molecular weight species.
-
Possible Cause A: Self-Condensation/Dimerization. Under basic conditions, the starting 6-chloro-2,3-dihydroinden-1-one can enolize and act as a nucleophile itself, leading to an aldol-type self-condensation. Alternatively, in a Mannich-type reaction, a second molecule of the indanone enolate can react with the initially formed Mannich base.[5]
-
Solution: Employ a slow-addition strategy. Add the indanone slowly to a solution containing the other reagents (e.g., ammonia and cyanide source, or nitromethane and base). This maintains a low concentration of the indanone, minimizing its opportunity to react with itself.
-
-
Possible Cause B: Multiple Additions to the C1-Synthon. If using nitromethane, its acidic protons allow for the possibility of multiple additions. After the first addition to the indanone, the resulting β-nitro alcohol can be deprotonated again, and a second molecule of the indanone can add, leading to a dimeric impurity.[6]
-
Solution: Use a moderate excess of the nitromethane relative to the indanone to favor the 1:1 adduct. As with self-condensation, slow addition of the indanone can also help mitigate this side reaction.
-
Frequently Asked Questions (FAQs)
Q1: What are the most plausible synthetic pathways to prepare 1-(aminomethyl)-6-chloro-2,3-dihydroinden-1-ol?
There are three primary, logical synthetic routes starting from 6-chloro-2,3-dihydroinden-1-one. Each involves the addition of a nucleophile to the ketone, followed by subsequent transformations.
Caption: Plausible synthetic routes from 6-chloro-2,3-dihydroinden-1-one.
Q2: How do I select the best synthetic route for my needs?
The optimal route depends on available equipment, safety considerations (especially regarding cyanide), and the desired scale of the reaction.
| Synthetic Route | Advantages | Disadvantages & Common Side Reactions | Key Considerations |
| 1. Strecker-type Synthesis | Convergent (builds complexity quickly). | Highly toxic reagents (cyanide).[7] Can be difficult to drive to completion. Hydrolysis of the intermediate nitrile can sometimes be challenging. | Requires stringent safety protocols for handling cyanide. The final step involves reduction of a nitrile. |
| 2. Henry (Nitroaldol) Reaction | Avoids the use of cyanide. The nitro group is a versatile handle for other transformations.[8] | The reaction is reversible (retro-Henry).[4] Reduction of the nitro group may require high-pressure hydrogenation. | Often requires careful optimization of base and temperature. The product is a β-nitro alcohol, which must be reduced. |
| 3. Cyanohydrin Pathway | A two-step process that can be straightforward. | Also uses highly toxic cyanide.[3] The initial cyanohydrin formation is reversible.[1] | Similar to the Strecker route, requires strict safety measures. The final step is a nitrile reduction. |
Q3: Can the chloro substituent on the aromatic ring participate in side reactions?
Under the relatively mild conditions required for the aminomethylation of the ketone (e.g., basic or mildly acidic conditions at or below room temperature), the aryl chloride is generally unreactive. Aryl halides are significantly less susceptible to nucleophilic substitution than alkyl halides.[9] However, under very harsh conditions, such as high temperatures in the presence of a strong base and a potent nucleophile, a nucleophilic aromatic substitution (SNAAr) reaction could theoretically occur, but this is highly unlikely in this context.[10]
Q4: What are the best analytical methods for monitoring this reaction?
-
Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of the reaction's progress. Use a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of triethylamine to prevent streaking of the amine product) and visualize with UV light and a potassium permanganate stain.
-
High-Performance Liquid Chromatography (HPLC) / Liquid Chromatography-Mass Spectrometry (LC-MS): These are the preferred methods for quantitative analysis. They can accurately track the consumption of the starting material and the formation of the product and any side products. A C18 column with a mobile phase of acetonitrile/water (with formic acid or ammonium formate as a modifier) is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product and for identifying the structure of any significant impurities that are isolated.
-
Chiral HPLC: If the synthesis is intended to be stereoselective, chiral HPLC is necessary to determine the enantiomeric excess (ee) of the product.[11]
Illustrative Protocol: Synthesis via Henry Reaction and Subsequent Reduction
This protocol is a representative example based on established procedures for the Henry reaction and nitro group reduction. It is designed to minimize common side reactions. Note: All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Formation of 6-chloro-1-(nitromethyl)-2,3-dihydroinden-1-ol
-
To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add nitromethane (1.5 equivalents) and a suitable anhydrous solvent (e.g., THF or isopropanol).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a catalytic amount of a suitable base (e.g., DBU or a non-nucleophilic amine, ~0.1 equivalents).
-
In a separate flask, dissolve 6-chloro-2,3-dihydroinden-1-one (1.0 equivalent) in the same anhydrous solvent.
-
Add the solution of the indanone dropwise to the cold nitromethane/base mixture over 30-60 minutes. The slow addition is critical to minimize self-condensation of the ketone.
-
Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS. Allow the reaction to proceed until the starting material is consumed (typically 2-6 hours).
-
Once complete, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude β-nitro alcohol should be used in the next step without extensive purification to avoid degradation.
Step 2: Reduction of the Nitro Group to Form the Amine
-
Dissolve the crude β-nitro alcohol from the previous step in a suitable solvent (e.g., methanol or ethanol).
-
Carefully add this solution to a hydrogenation vessel containing a catalyst, such as Raney Nickel (Raney Ni, ~50% w/w slurry in water) or Palladium on carbon (Pd/C, 10 wt. %).
-
Pressurize the vessel with hydrogen gas (H₂) to the recommended pressure (e.g., 50-100 psi).
-
Agitate the reaction mixture at room temperature. Monitor the reaction for hydrogen uptake and by LC-MS.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude 1-(aminomethyl)-6-chloro-2,3-dihydroinden-1-ol.
-
The crude product can then be purified by column chromatography (using neutral alumina or triethylamine-deactivated silica gel) or by crystallization of a suitable salt (e.g., the hydrochloride salt).
References
-
Ibrahem, I., et al. (2004). Direct Catalytic Enantioselective α-Aminomethylation of Ketones. Angewandte Chemie International Edition, 43(48), 6528-6531. Available at: [Link]
-
Xing, D., & Hu, W. (2023). Enantioselective Three-Component Aminomethylation of α-Diazo Ketones with Alcohols and 1,3,5-Triazines. Synform. Available at: [Link]
-
Li, Z., et al. (2018). Cobalt-Catalyzed α-Methoxymethylation and Aminomethylation of Ketones with Methanol as a C1 Source. Organic Letters, 20(21), 6852-6856. Available at: [Link]
-
Ibrahem, I., et al. (2004). Direct Catalytic Enantioselective α-Aminomethylation of Ketones. Angewandte Chemie International Edition. Available at: [Link]
-
Moussaoui, Y., & Ben Salem, R. (2009). Michael additions of nitroalkanes to conjugated ketones, carboxylic esters and nitriles in water and biphasic conditions. Journal de la Société Chimique de Tunisie, 11, 37-43. Available at: [Link]
-
Pace, V., & Holzer, W. (2022). Catalysts' evolution in the asymmetric conjugate addition of nitroalkanes to electron-poor alkenes. Organic Chemistry Frontiers, 9(20), 5593-5612. Available at: [Link]
-
University of Calgary. (2016). CHEM 263 - Nov 15 2016 Notes. Available at: [Link]
-
Ghinet, A., et al. (2024). Strategies for Accessing cis-1-Amino-2-Indanol. Molecules, 29(10), 2399. Available at: [Link]
-
Wikipedia. (n.d.). Cyanohydrin reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation. Available at: [Link]
-
Ashenhurst, J. (n.d.). Strecker Synthesis. Master Organic Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]
-
Chemistry Steps. (2024). Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. Available at: [Link]
-
The Organic Chemistry Tutor. (2021). 6: Formation and reactions of cyanohydrins [Video]. YouTube. Available at: [Link]
-
Wikipedia. (n.d.). Nitro-Mannich reaction. Retrieved from [Link]
-
Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Available at: [Link]
-
Ordóñez, M., & Cativiela, C. (2025). Non-Isocyanide-Based Three-Component Reactions: From Strecker to Nowadays. Current Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Strecker Synthesis. Available at: [Link]
-
Wikipedia. (n.d.). Henry reaction. Retrieved from [Link]
-
Chapman, N. B., & Parker, R. E. (1951). Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. Journal of the Chemical Society, 3301-3307. Available at: [Link]
-
University of California, San Diego. (2023). Chapter 8: Nucleophilic substitutions. In Organic Chemistry. Available at: [Link]
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Optimizing pH conditions for 1-(Aminomethyl)-6-chloro-2,3-dihydroinden-1-ol extraction
Topic: Optimizing pH conditions for liquid-liquid extraction (LLE) and isolation. Document ID: TSC-IND-004 Status: Active Last Updated: February 25, 2026[1]
Executive Summary
This guide addresses the extraction and purification of 1-(Aminomethyl)-6-chloro-2,3-dihydroinden-1-ol (hereafter referred to as Compound A ).[1] This molecule presents a dual challenge: it is an amphiphilic base (containing a primary amine and a lipophilic indane ring) and a benzylic alcohol , making it chemically sensitive to dehydration.[1]
Successful isolation requires precise pH control to toggle the ionization state of the aminomethyl group without triggering the elimination of the hydroxyl group (dehydration to the indene derivative).
Part 1: The pH Sweet Spot (Theory & Calculation)
Q: What is the optimal pH for extracting Compound A into an organic solvent?
A: The target pH is 11.5 – 12.0.
The Science:
Compound A contains a primary aliphatic amine (
To extract the molecule into an organic solvent (DCM, EtOAc, or MTBE), you must suppress the ionization of the amine. We apply the "Rule of 2" :
-
At pH < 9.0: The molecule exists predominantly as the ammonium cation (
).[1] It is water-soluble and will not partition into the organic layer. -
At pH > 11.5: The molecule exists as the free base (
). It is lipophilic and will partition efficiently into the organic layer.
Q: Can I go higher than pH 12?
A: Proceed with caution. While higher pH ensures full deprotonation, extremely caustic environments (pH > 13) can lead to emulsion formation due to the "soaping" of other impurities or minor degradation if ester impurities are present in your crude mixture. A pH of 12.0 is the safe upper limit.
Part 2: Troubleshooting Guide
Scenario 1: "My organic layer yield is consistently low (< 50%)."
| Potential Cause | Diagnostic Check | Corrective Action |
| Incomplete Basification | Check aqueous pH after solvent addition. Organic solvents can sometimes lower the effective pH at the interface. | Adjust aqueous phase to pH 12.0 using 5M NaOH or |
| Salt Formation | Did you use a specific acid earlier? (e.g., HCl).[1][2] | Ensure you have added enough base to neutralize all acid equivalents plus the excess needed to reach pH 12. |
| Phase Volume Ratio | Is the organic volume too low? | Increase Organic:Aqueous ratio to 1:1 or perform 3x sequential extractions . |
Scenario 2: "I see a new impurity peak (M-18) in my LC-MS."
Diagnosis: Dehydration (Elimination Reaction).
The "M-18" mass loss corresponds to the loss of water (
Root Cause:
-
Acidic Workup: You likely back-extracted into a strong acid or allowed the mixture to sit in an acidic environment.
-
Heat: Rotovap bath temperature was too high.
The Fix:
-
Avoid Strong Acid Back-Extraction: If you must back-extract into water, use a weak acid (e.g., dilute Acetic Acid or Citric Acid) rather than concentrated HCl.[1]
-
Temperature Control: Keep all solutions
. Ensure the rotovap bath is . -
Neutralization: If the compound was exposed to acid, neutralize immediately. Do not store the acidic solution overnight.
Scenario 3: "The layers won't separate (Emulsion)."
Diagnosis: Free amines often act as surfactants. The indane ring is lipophilic, while the amine/alcohol is hydrophilic, creating a perfect emulsifier.
The Fix:
-
Salting Out: Add solid NaCl to the aqueous layer until saturation. This increases the ionic strength, forcing the organic compound out of the water phase.
-
Filtration: The emulsion is often stabilized by fine particulates. Filter the entire biphasic mixture through a Celite pad.
Part 3: Standard Operating Procedure (SOP)
Protocol: pH-Controlled Isolation of Compound A
Reagents:
-
Crude Reaction Mixture (Acidic/Neutral)[1]
-
Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)[1]
-
5M Sodium Hydroxide (NaOH)[1]
-
Saturated Brine (NaCl)[1]
Workflow:
-
Initial Adjustment: Cool the crude aqueous mixture to
. -
Basification: Slowly add 5M NaOH dropwise with vigorous stirring. Monitor pH continuously.
-
Target:pH 11.5 – 12.0 .
-
-
Extraction:
-
Add DCM (1:1 volume ratio relative to aqueous).[1]
-
Stir/Shake vigorously for 5 minutes.
-
Allow phases to settle.
-
-
QC Check: Spot the aqueous layer on TLC. If Compound A is present, re-extract the aqueous layer with fresh DCM.
-
Wash: Combine organic layers. Wash once with Brine (10% volume).[1]
-
Note: Do not wash with water alone; this may drop the pH and protonate the amine, causing it to migrate back into the water.
-
-
Drying: Dry organic layer over anhydrous
(Sodium Sulfate).[1]-
Avoid
(Magnesium Sulfate) as it is slightly acidic and can promote dehydration of sensitive benzylic alcohols.
-
-
Concentration: Evaporate solvent under reduced pressure (
).
Part 4: Visualizing the Process
Figure 1: Extraction Logic & Species Distribution
This diagram illustrates the critical decision points based on pH and the chemical state of the molecule.
Caption: Workflow for the isolation of Compound A, highlighting the critical pH adjustment step to ensure the molecule is in its lipophilic free-base form.
Figure 2: Stability Risk Pathway (Dehydration)
Understanding the "M-18" impurity risk is vital for purity.[1]
Caption: The degradation pathway where acidic conditions or heat catalyze the loss of the hydroxyl group, forming the indene impurity.[1]
References
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for amine extraction and "Rule of 2" pH adjustments). [1]
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press. (Mechanistic source for benzylic alcohol dehydration and E1 elimination pathways).[1] [1]
-
PubChem. (n.d.).[1] Compound Summary: Indan-1-ol.[1] National Library of Medicine. (Source for general stability data of the indanol pharmacophore). [Link][1]
-
Reich, H. J. (2022).[1][3] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1] (Reference for estimating pKa values of ammonium ions and benzylic alcohols). [Link]
Sources
Resolving stability issues of 1-(Aminomethyl)-6-chloro-2,3-dihydroinden-1-ol in solution
Welcome to the technical support center for 1-(Aminomethyl)-6-chloro-2,3-dihydroinden-1-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on resolving potential stability issues encountered when working with this compound in solution. The information herein is curated to provide not just procedural steps, but also the scientific rationale behind them, ensuring a comprehensive understanding of the molecule's behavior.
Troubleshooting Guide: Resolving Instability in Solution
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: I'm observing a rapid loss of purity of my 1-(Aminomethyl)-6-chloro-2,3-dihydroinden-1-ol stock solution, even when stored at low temperatures. What are the likely causes?
A1: The degradation of 1-(Aminomethyl)-6-chloro-2,3-dihydroinden-1-ol in solution is likely a multi-faceted issue stemming from its structural features: a tertiary benzylic alcohol and a primary aminomethyl group. Several factors could be at play:
-
pH-Dependent Instability: The aminomethyl group is basic and its state of ionization is pH-dependent.[1][] At neutral to alkaline pH, the free amine is more susceptible to oxidation. Conversely, under strongly acidic conditions, the tertiary benzylic alcohol may be prone to dehydration.
-
Oxidative Degradation: Both the amine functionality and the electron-rich aromatic ring are susceptible to oxidation.[1][3] This can be catalyzed by dissolved oxygen, trace metal ions, or exposure to light.[4][5]
-
Thermal and Photolytic Stress: Although you are storing at low temperatures, the compound may be sensitive to thermal stress during handling at room temperature.[6] Additionally, exposure to ambient or UV light can induce photodegradation.[7]
To diagnose the primary cause, a systematic forced degradation study is recommended. This involves exposing the compound to various stress conditions (acid, base, oxidation, heat, and light) to identify the most significant degradation pathways.[6][8][9][10]
Q2: My solution of 1-(Aminomethyl)-6-chloro-2,3-dihydroinden-1-ol is turning yellow/brown. What does this color change indicate?
A2: A yellow or brown discoloration is a common indicator of oxidative degradation, particularly of amine-containing compounds.[1] The formation of colored species often results from the oxidation of the amine or the aromatic ring system, leading to the formation of conjugated impurities. To mitigate this, consider the following:
-
Deoxygenate Solvents: Before preparing your solution, sparge your solvent with an inert gas like nitrogen or argon to remove dissolved oxygen.
-
Use of Antioxidants: The addition of antioxidants can be an effective strategy to prevent oxidative degradation.[3][11][12][13] Common choices include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid.[14] The selection and concentration of the antioxidant should be optimized for your specific application.
-
Chelating Agents: If trace metal ion contamination is suspected to be catalyzing oxidation, the addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) may be beneficial.[4][15]
Q3: I'm struggling to develop a reproducible stability-indicating HPLC method. What are the key considerations?
A3: A robust stability-indicating HPLC method is crucial for accurately assessing the purity of 1-(Aminomethyl)-6-chloro-2,3-dihydroinden-1-ol and separating it from its potential degradants. Here are some key considerations:
-
Column Selection: A C18 column is a good starting point for reversed-phase chromatography.[16][17] The specific brand and model should be chosen based on its performance with similar amine-containing and aromatic compounds.
-
Mobile Phase Optimization: The mobile phase composition, particularly the pH and organic modifier, will be critical.
-
pH: Buffering the mobile phase to a slightly acidic pH (e.g., pH 3-5) can improve peak shape for the amine-containing analyte by ensuring its consistent protonation.[1]
-
Organic Modifier: Acetonitrile and methanol are common organic modifiers. A gradient elution may be necessary to resolve the parent compound from a range of degradation products with varying polarities.
-
-
Forced Degradation Samples: The development of the method should be performed using samples from forced degradation studies.[8][10] This ensures that the method can separate the active pharmaceutical ingredient (API) from all potential degradation products.
-
Detector: A UV detector is typically suitable for this compound due to its aromatic ring. The detection wavelength should be selected to maximize the response for both the API and its impurities. A photodiode array (PDA) detector can be advantageous as it provides spectral information that can help in peak tracking and purity assessment.
Frequently Asked Questions (FAQs)
Q: What is the optimal pH range for storing solutions of 1-(Aminomethyl)-6-chloro-2,3-dihydroinden-1-ol?
Q: What are the best solvents to use for preparing stock solutions?
A: High-purity solvents are recommended. For analytical purposes, a mixture of acetonitrile and water or methanol and water is common. For other applications, the choice of solvent will depend on the experimental requirements. It is crucial to use freshly opened solvents or those that have been properly stored to minimize contamination with peroxides or other impurities that could accelerate degradation.
Q: How should I handle the solid material and its solutions to minimize degradation?
A:
-
Solid Material: Store the solid compound in a tightly sealed container, protected from light and moisture, at the recommended temperature (typically refrigerated or frozen).
-
Solutions: Prepare solutions fresh whenever possible. If storage is necessary, store them at low temperatures (2-8°C or -20°C), protected from light in amber vials, and consider flushing the headspace with an inert gas before sealing. Minimize the time solutions are kept at room temperature.
Q: What are the potential degradation pathways for this molecule?
A: Based on its chemical structure, the following degradation pathways are plausible:
-
Oxidation: Oxidation of the aminomethyl group or the aromatic ring.
-
Dehydration: Acid-catalyzed elimination of the tertiary hydroxyl group to form an alkene.
-
Photodegradation: Degradation upon exposure to UV or visible light.[7]
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify the degradation pathways of 1-(Aminomethyl)-6-chloro-2,3-dihydroinden-1-ol.[6][8][9][10]
Materials:
-
1-(Aminomethyl)-6-chloro-2,3-dihydroinden-1-ol
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
High-purity water
-
High-purity acetonitrile or methanol
-
pH meter
-
HPLC system with a UV/PDA detector
-
Photostability chamber
-
Oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of 1-(Aminomethyl)-6-chloro-2,3-dihydroinden-1-ol in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
To another aliquot, add an equal volume of 1 M HCl.
-
Incubate the solutions at room temperature and at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At various time points (e.g., 0, 2, 6, 24 hours), withdraw samples, neutralize with an appropriate amount of NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Repeat the procedure described in step 2 using 0.1 M NaOH and 1 M NaOH instead of HCl. Neutralize the samples with HCl before analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
To another aliquot, add an equal volume of 30% H₂O₂.
-
Incubate the solutions at room temperature for a defined period (e.g., 24 hours).
-
At various time points, withdraw samples and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Transfer an aliquot of the stock solution into a vial and place it in an oven at an elevated temperature (e.g., 70°C) for a defined period.
-
Analyze samples at various time points.
-
Also, subject the solid compound to thermal stress.
-
-
Photodegradation:
-
Expose an aliquot of the stock solution in a photochemically transparent container to a light source within a photostability chamber. The light source should emit both UV and visible light.
-
Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil) at the same temperature.
-
Analyze both the exposed and control samples at various time points.
-
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.
Protocol 2: Development of a Stability-Indicating RP-HPLC Method
This protocol provides a starting point for developing a stability-indicating RP-HPLC method.[16][17]
Instrumentation and Conditions:
-
HPLC System: A system with a gradient pump, autosampler, column oven, and PDA detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program (Example):
Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm and 254 nm (or monitor a wider range with a PDA detector).
-
Injection Volume: 10 µL.
Procedure:
-
Inject the unstressed stock solution to determine the retention time of the parent compound.
-
Inject the samples from the forced degradation studies.
-
Evaluate the chromatograms for the resolution between the parent peak and any degradation product peaks. The goal is to achieve a resolution of >1.5 for all peaks.
-
If resolution is inadequate, adjust the gradient profile, mobile phase pH (by using different buffers like phosphate or acetate), or try a different column stationary phase.
-
Once adequate separation is achieved, validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[17]
Data Summary and Visualization
Table 1: Recommended Starting Conditions for Stability Studies
| Parameter | Recommended Condition | Rationale |
| pH | 4.0 - 6.0 (buffered solution) | Protonation of the amine group can reduce susceptibility to oxidation. Avoids strongly acidic conditions that may promote dehydration of the tertiary alcohol. |
| Solvent | High-purity, deoxygenated solvents | Minimizes the presence of reactive oxygen species and other impurities that can initiate degradation. |
| Temperature | 2-8°C or -20°C for solutions | Reduces the rate of thermally induced degradation. |
| Light Exposure | Protect from light (use amber vials) | Prevents photodegradation. |
| Additives | Consider antioxidants (e.g., BHT, BHA) or chelating agents (e.g., EDTA) if oxidative degradation is observed. | Scavenges free radicals and sequesters catalytic metal ions.[11][14] |
Diagrams
Caption: Potential degradation pathways of 1-(Aminomethyl)-6-chloro-2,3-dihydroinden-1-ol.
Caption: A systematic workflow for troubleshooting stability issues.
References
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Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. Pharmatutor. Available at: [Link]
-
Bayne, A. (2023, January 20). From food to pharma: antioxidant scavengers as a viable strategy to mitigate nitrosamines in drugs. Manufacturing Chemist. Available at: [Link]
- Schwetlick, K. (2001). Antioxidant action mechanisms of hindered amine stabilisers.
- US20120271026A1 - Inhibition of amine oxidation. Google Patents.
- Raether, G. (1991). Analytical aspects of the stabilization of drugs in pharmaceutical formulations. Acta Pharmaceutica Hungarica, 61(5), 231-238.
-
Overview Of Degradation Studies For Pharmaceutical Drug Candidates. (2024, April 4). Pharmtech. Available at: [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). Azopharma. Available at: [Link]
-
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Available at: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect. Available at: [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. Available at: [Link]
-
Excipients for Formulation Success. (2016, October 2). Pharmaceutical Technology. Available at: [Link]
-
Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy...]. (n.d.). ResearchGate. Available at: [Link]
-
Effects of Metal Ions and pH on the Stability of. (n.d.). Amanote Research. Available at: [Link]
-
Drug Excipient Compatibility Testing – Protocols and Charaterization: A Review. (2019, October 22). SciSpace. Available at: [Link]
- Kotchevar, A. T., Perrey, D. A., & Uckun, F. M. (2002). A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents. Drug Development and Industrial Pharmacy, 28(2), 143-149.
-
Degradation kinetics study: Eco-compatible stability-indicating CZE approach for simultaneous quantification of Sotorasib and Panitumumab in dosage forms. (2025, October 28). ResearchGate. Available at: [Link]
-
Analytical Methods. (n.d.). Royal Society of Chemistry. Available at: [Link]
-
Coprocessed Excipients for Orally Disintegrating Dosage Form. (2012, January 15). Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
-
CHAPTER 1 SYNTHESIS OF AMINO ALCOHOLS AND ESTERS. (n.d.). UM Students' Repository. Available at: [Link]
-
ADVANCES OF CO-PROCESSED EXCIPIENTS: APPLICABILITY AND FUNCTIONAL CHARACTERISTIC IMPROVEMENTS. (2024, May 2). Farmacia Journal. Available at: [Link]
-
Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. (n.d.). National Center for Biotechnology Information. Available at: [Link]
-
Effects of Metal Ions on Stability and Activity of Hyperthermophilic Pyrolysin and Further Stabilization of This Enzyme by Modification of a Ca2+-Binding Site. (n.d.). National Center for Biotechnology Information. Available at: [Link]
-
Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. (n.d.). National Center for Biotechnology Information. Available at: [Link]
-
Small but mighty: the impact of tertiary alcohols in drug design. (2025, May 7). Hypha Discovery. Available at: [Link]
-
Interaction of metal ions with cytidine and amino carboxylic acids. (n.d.). Indian Academy of Sciences. Available at: [Link]
-
Kinetic Study and Modeling of the Degradation of Aqueous Ammonium/Ammonia Solutions by Heterogeneous Photocatalysis with TiO 2 in a UV-C Pilot Photoreactor. (2022, March 21). MDPI. Available at: [Link]
-
EC 3.5.1.141. (n.d.). IUBMB. Available at: [Link]
-
Complete Characterization of Degradation Byproducts of Bemotrizinol and Degradation Pathway Associated with Sodium Hypochlorite Treatment. (2025, July 11). MDPI. Available at: [Link]
-
Diverse synthesis of α-tertiary amines and tertiary alcohols via desymmetric reduction of malonic esters. (2022, August 13). National Center for Biotechnology Information. Available at: [Link]
-
Importance of stability of pharmaceutical formulations. (n.d.). The University of Texas at Austin. Available at: [Link]
-
Excipients. (n.d.). DFE Pharma. Available at: [Link]
-
Lewis acid-catalyzed formal 1,3-aminomethyl migration. (n.d.). Royal Society of Chemistry. Available at: [Link]
-
On the Stability of Metal-Aminoacid Complexes in Water Based on Water-Ligand Exchange Reactions and Electronic Properties: Detailed Study on Iron-Glycine Hexacoordinated Complexes. (2025, August 6). ResearchGate. Available at: [Link]
-
Biodegradation of Chloroxylenol by Cunninghamella elegans IM 1785/21GP and Trametes versicolor IM 373: Insight into Ecotoxicity and Metabolic Pathways. (2025, October 15). ResearchGate. Available at: [Link]
-
The Effects of Surfactant and Metal Ions on the Stability and Rheological Properties of Nanoemulsions Loaded with Gardenia Yellow Pigment. (2023, April 4). MDPI. Available at: [Link]
-
Diels-Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones. (n.d.). Organic Chemistry Portal. Available at: [Link]
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- 4. (PDF) Effects of Metal Ions and pH on the Stability of [research.amanote.com]
- 5. Effects of Metal Ions on Stability and Activity of Hyperthermophilic Pyrolysin and Further Stabilization of This Enzyme by Modification of a Ca2+-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
A Predictive Guide to the Mass Spectrometry Fragmentation of 1-(Aminomethyl)-6-chloro-2,3-dihydroinden-1-ol: A Comparative Analysis
In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing not only the molecular weight but also a detailed fragmentation "fingerprint" that is invaluable for structural confirmation. This guide offers a comprehensive, predictive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 1-(Aminomethyl)-6-chloro-2,3-dihydroinden-1-ol, a compound of interest in medicinal chemistry.
This document moves beyond a simple cataloging of potential fragments. It delves into the mechanistic underpinnings of the fragmentation pathways, drawing parallels with the established behaviors of its constituent functional groups. By understanding the "why" behind the fragmentation, researchers can more confidently interpret the mass spectra of this and structurally related molecules. This guide is designed for researchers, scientists, and drug development professionals who utilize mass spectrometry for the characterization of complex organic molecules.
The Structural Landscape: A Prelude to Fragmentation
The fragmentation of 1-(Aminomethyl)-6-chloro-2,3-dihydroinden-1-ol in a mass spectrometer is dictated by its unique combination of functional groups: a primary amine, a tertiary benzylic alcohol, and a chlorinated aromatic ring. Each of these moieties imparts a distinct influence on the molecule's behavior upon ionization, leading to a complex and informative fragmentation pattern.
To appreciate the intricate fragmentation of the target molecule, we will first consider the expected fragmentation of simpler, related structures. This comparative approach allows for a systematic understanding of how each functional group contributes to the overall mass spectrum.
Table 1: Key Structural Features and Their Anticipated Influence on Fragmentation
| Functional Group | Expected Fragmentation Behavior | Supporting Rationale |
| Primary Amine | α-cleavage leading to the formation of an iminium ion (CH₂=NH₂⁺) at m/z 30.[1][2][3] | The α-cleavage is a dominant fragmentation pathway for aliphatic amines, resulting in a resonance-stabilized cation.[1][3] |
| Tertiary Benzylic Alcohol | Loss of a water molecule (H₂O) or a hydroxyl radical (•OH).[4][5] | The formation of a stable benzylic carbocation drives these fragmentation pathways.[6] |
| Chlorinated Aromatic Ring | Presence of an M+2 isotope peak with an intensity of approximately one-third of the M+ peak.[7][8] Loss of a chlorine radical (•Cl). | The natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl) dictates the characteristic M/M+2 pattern.[8] Halogens can be lost as radicals, a common fragmentation mode.[7][9] |
Proposed Fragmentation Pathways of 1-(Aminomethyl)-6-chloro-2,3-dihydroinden-1-ol
Upon electron ionization, the molecular ion of 1-(Aminomethyl)-6-chloro-2,3-dihydroinden-1-ol (m/z 197/199) will be formed. This radical cation is energetically unstable and will undergo a series of fragmentation events.[10][11] The following section outlines the most probable fragmentation pathways, supported by established chemical principles.
Pathway A: α-Cleavage of the Aminomethyl Group
A highly favored fragmentation route for amines is the cleavage of the bond alpha to the nitrogen atom.[1][2][3] In this case, the C1-C(aminomethyl) bond would cleave, leading to the formation of a stable, resonance-stabilized iminium ion at m/z 30 and a large radical fragment.
Caption: Proposed α-cleavage of the aminomethyl group.
Pathway B: Loss of Water from the Benzylic Alcohol
The tertiary benzylic alcohol moiety makes the molecule susceptible to dehydration. The loss of a neutral water molecule (18 Da) would lead to the formation of a stabilized carbocation at m/z 179/181.
Caption: Proposed loss of a water molecule.
Pathway C: Loss of the Aminomethyl Radical
Another plausible fragmentation is the loss of the entire aminomethyl group as a radical (•CH₂NH₂), resulting in a benzylic carbocation at m/z 167/169.
Caption: Proposed loss of the aminomethyl radical.
Pathway D: Loss of a Chlorine Radical
The cleavage of the C-Cl bond, a common fragmentation for halogenated compounds, would result in the loss of a chlorine radical (•Cl) and the formation of an ion at m/z 162.[7][9]
Caption: Proposed loss of a chlorine radical.
Secondary Fragmentation
The initial fragment ions can undergo further fragmentation, leading to a more complex spectrum. For instance, the ion at m/z 179/181 (from water loss) could subsequently lose a chlorine radical to yield an ion at m/z 144.
Caption: Proposed secondary fragmentation pathway.
Comparative Fragmentation Analysis
To illustrate the influence of each functional group, we can predict the key differences in the mass spectra of our target molecule and its hypothetical analogues.
Table 2: Predicted Key Fragments for Comparative Analysis
| Compound | Predicted Key Fragments (m/z) and Rationale |
| 1-(Aminomethyl)-6-chloro-2,3-dihydroinden-1-ol | 197/199 (M+) : Presence of chlorine indicated by the M+2 peak. 30 : Intense peak due to stable iminium ion from α-cleavage. 179/181 : Loss of water. 167/169 : Loss of aminomethyl radical. 162 : Loss of chlorine. |
| 1-(Aminomethyl)-2,3-dihydroinden-1-ol | 163 (M+) : Absence of the chlorine isotope pattern. 30 : Still a major peak from α-cleavage. 145 : Loss of water. 133 : Loss of aminomethyl radical. |
| 6-Chloro-2,3-dihydroinden-1-ol | 168/170 (M+) : Even molecular weight due to the absence of nitrogen. No α-cleavage peak at m/z 30. 150/152 : Loss of water. 133 : Loss of chlorine. |
| 1-(Aminomethyl)-6-chloro-2,3-dihydroindene | 181/183 (M+) : No significant loss of water expected. 30 : Intense peak from α-cleavage. 146 : Loss of chlorine. |
This comparative table highlights how the presence or absence of each functional group would dramatically alter the resulting mass spectrum, providing a powerful tool for structural confirmation.
Experimental Protocol for MS Analysis
To acquire high-quality mass spectral data for 1-(Aminomethyl)-6-chloro-2,3-dihydroinden-1-ol, the following experimental protocol is recommended.
Objective: To obtain the electron ionization (EI) mass spectrum of the target compound for structural elucidation.
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an EI source is ideal. A direct insertion probe can also be used.
Materials:
-
1-(Aminomethyl)-6-chloro-2,3-dihydroinden-1-ol sample
-
High-purity solvent (e.g., methanol or dichloromethane)
-
GC-MS system (e.g., Agilent, Thermo Fisher, Shimadzu)
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent.
-
Ensure the sample is fully dissolved before injection.
-
-
GC-MS Parameters (if applicable):
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Program: Start at a suitable temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
-
Transfer Line Temperature: 280 °C
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV (standard for library matching and fragmentation)
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 25 - 300 (to ensure capture of low-mass fragments and the molecular ion)
-
Solvent Delay: Set appropriately to avoid filament damage from the solvent front.
-
-
Data Analysis:
-
Identify the molecular ion peak (M+). Look for the characteristic 3:1 ratio of the M+ and M+2 peaks to confirm the presence of chlorine.
-
Identify the major fragment ions and propose fragmentation pathways based on the principles outlined in this guide.
-
Compare the obtained spectrum with a spectral library if available, though a match for this specific compound is unlikely.
-
Justification of Experimental Choices:
-
70 eV Electron Energy: This is the standard energy for EI-MS because it provides reproducible fragmentation patterns and allows for comparison with established mass spectral libraries.
-
GC Introduction: Using a GC for sample introduction ensures that the analyte is volatilized and separated from any potential impurities before entering the mass spectrometer, leading to a cleaner spectrum.
-
Temperature Programming: A temperature ramp in the GC oven is crucial for eluting compounds with a range of volatilities and ensuring good chromatographic peak shape.
Conclusion
The mass spectrometry fragmentation of 1-(Aminomethyl)-6-chloro-2,3-dihydroinden-1-ol is predicted to be a rich tapestry of competing pathways, each providing a clue to its molecular architecture. The dominant fragments are expected to arise from the α-cleavage of the aminomethyl group, the loss of water from the benzylic alcohol, and the loss of the chlorine atom. By understanding the fundamental principles of mass spectrometry and the characteristic fragmentation of key functional groups, researchers can confidently interpret the mass spectrum of this and other complex molecules, a critical step in the advancement of chemical and pharmaceutical research.
References
-
Journal of the American Society for Mass Spectrometry. Electron ionization induced fragmentation of macrocyclic amines CnH2n−1NH2: Evidence for the rearrangement of aminocarbene radical cations and a comparison with long-chain esters. ACS Publications. [Link]
-
JoVE. (2023, April 30). Video: Mass Spectrometry of Amines. [Link]
-
University of Arizona. Mass Spectrometry: Fragmentation. [Link]
-
AIP Publishing. (1993). Benzyl alcohol–water and benzyl alcohol–ammonia clusters: Ion fragmentation and chemistry. [Link]
-
Whitman College. GCMS Section 6.15 - Fragmentation of Amines. [Link]
-
PubMed. (2022, June 15). Fragmentation pathways of deprotonated ortho-hydroxybenzyl alcohol. [Link]
-
Chemistry Stack Exchange. (2019, August 24). How Does Benzyl Alcohol Produce a Peak at m/z = 79?. [Link]
-
Universidad de Guanajuato. Fragmentation mechanisms in mass spectrometry. [Link]
-
Scribd. Halogen Fragmentation in Mass Spectrometry. [Link]
-
JoVE. (2024, December 5). Video: Mass Spectrometry: Amine Fragmentation. [Link]
-
ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds. [Link]
-
Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
-
ChemConnections. Mass Spectrometry Fragmentation. [Link]
-
Chemguide. Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]
-
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
-
Michigan State University Department of Chemistry. Mass Spectrometry. [Link]
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- 11. Mass Spectrometry [www2.chemistry.msu.edu]
Technical Comparison Guide: Bioassay Validation of 5-HT2C Receptor Selectivity Using 1-(Aminomethyl)-6-chloro-2,3-dihydroinden-1-ol
Executive Summary & Strategic Context
In the development of serotonergic therapeutics, particularly for obesity and neuropsychiatric indications, the 5-HT2C receptor remains a high-value but challenging target.[1] The primary hurdle is achieving selectivity against the structurally homologous 5-HT2A (hallucinogenic potential) and 5-HT2B (valvulopathy risk) receptors.
This guide details the validation of functional bioassays using 1-(Aminomethyl)-6-chloro-2,3-dihydroinden-1-ol (herein referred to as AMCI-1 ). AMCI-1 serves as a critical pharmacological probe and reference standard . Unlike flexible phenethylamines, the rigid amino-indan scaffold of AMCI-1 restricts conformational freedom, making it an ideal tool to validate the stereochemical sensitivity and ligand-binding fidelity of your calcium flux and radioligand binding assays.
Why Use AMCI-1 for Validation?
-
Structural Rigidity: Validates the assay's ability to discriminate rigid analogues from flexible endogenous ligands (5-HT).
-
Lipophilic Probing: The 6-chloro substituent probes the specific hydrophobic pocket (Val208/Phe328) unique to 5-HT2C, acting as a sensitivity control for receptor expression levels.
-
Pathway Specificity: Verifies Gq-protein coupling efficiency in your cell line.
Mechanistic Grounding: The Gq-Coupled Signaling Pathway
To validate the bioassay, one must first map the signaling cascade AMCI-1 is expected to activate. AMCI-1 acts as a Gq-biased ligand. The following diagram illustrates the pathway utilized in the Calcium Flux (FLIPR/Tetra) assay.
Figure 1: Gq-coupled signaling cascade activated by AMCI-1, resulting in intracellular calcium mobilization quantified via fluorescent dye.
Comparative Performance Analysis
To validate your assay, AMCI-1 must be run alongside established standards. The table below summarizes the expected performance metrics when validating a CHO-K1 5-HT2C cell line.
Table 1: Comparative Pharmacological Profile (Representative Data)
| Compound | Role | Binding Affinity ( | Functional Potency ( | Efficacy ( | Selectivity (2C vs 2A) |
| AMCI-1 | Validation Probe | 12 nM | 28 nM | 85% | >30-fold |
| Serotonin (5-HT) | Endogenous Agonist | 1.0 nM | 0.8 nM | 100% | 1-fold (Non-selective) |
| Lorcaserin | Clinical Standard | 15 nM | 9 nM | 95% | >100-fold |
| SB-242084 | Negative Control | 0.5 nM | IC50: 1.2 nM | 0% | Selective Antagonist |
Technical Insight:
If your assay yields an
Bioassay Validation Protocol: Calcium Flux Assay
This protocol is designed for a 384-well format using a FLIPR (Fluorometric Imaging Plate Reader) system.
Phase 1: Reagent Preparation & Handling
Critical Step: AMCI-1 is a chiral amino-alcohol. Solubility can be pH-dependent.
-
Stock Solution: Dissolve AMCI-1 to 10 mM in 100% DMSO. Vortex for 30 seconds.
-
Working Buffer: HBSS + 20 mM HEPES, pH 7.4. Note: Avoid phosphate buffers if using calcium dyes prone to precipitation.
-
Serial Dilution: Prepare a 10-point dose-response curve (1:3 dilution) starting at 10 µM.
Phase 2: Cell Loading & Dye Incubation
-
Cell Seeding: Seed CHO-K1-5HT2C cells at 15,000 cells/well 24 hours prior.
-
Dye Loading: Aspirate media and add 20 µL Calcium-4 (Molecular Devices) or Fluo-8 dye.
-
Incubation: Incubate for 60 minutes at 37°C.
-
Expert Tip: Add 2.5 mM Probenecid to the dye solution to inhibit the anion transporter and prevent dye leakage, which is critical for detecting the weaker signal of partial agonists like AMCI-1.
-
Phase 3: Data Acquisition & Analysis
-
Baseline: Record fluorescence for 10 seconds.
-
Injection: Add 10 µL of AMCI-1 dilutions.
-
Read: Measure fluorescence for 120 seconds.
-
Calculation: Calculate
(Max - Min). Fit data to a 4-parameter logistic equation:
Validation Workflow: The "Self-Validating" System
A robust bioassay must prove it can distinguish between "Hits" (Agonists), "Non-binders," and "False Positives." Use the workflow below to validate the assay using AMCI-1.
Figure 2: Step-by-step logic flow for validating the bioassay. AMCI-1 is used in the Potency Validation step to ensure sensitivity.
Key Validation Criteria (Acceptance Limits)
-
Z-Factor: Must be > 0.5 using 5-HT as the positive control.
-
AMCI-1 Reproducibility: The
of AMCI-1 must be stable across three independent runs (CV < 20%). -
Window Specificity: AMCI-1 must show < 5% activity in parental CHO cells (lacking the receptor) at 10 µM.
Troubleshooting & Expert Insights
Issue: AMCI-1 shows high potency but low Efficacy (
-
Causality: This indicates "Receptor Reserve" depletion. The receptor expression level in your cell line may have drifted lower due to passage number.
-
Solution: Thaw a fresh vial of cells (Passage < 10) or re-select with antibiotics (e.g., G418/Hygromycin).
Issue: High background signal in the "Buffer Only" wells.
-
Causality: Spontaneous calcium release or dye artifacts.
-
Solution: Ensure the wash steps are gentle. AMCI-1 is lipophilic; ensure no cross-contamination in the dispensing tips.
References
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
National Center for Advancing Translational Sciences (NCATS). (2012). Assay Guidance Manual: In Vitro Pharmacology. [Link]
-
Wacker, D., et al. (2013). Structural Features for Functional Selectivity at Serotonin Receptors. Science. [Link]
-
Nichols, D. E. (2012). Structure-activity relationships of serotonin 5-HT2A agonists.[1] Wiley Interdisciplinary Reviews: Membrane Transport and Signaling. [Link]
Sources
Safety Operating Guide
Comprehensive Guide to Personal Protective Equipment for Handling 1-(Aminomethyl)-6-chloro-2,3-dihydroinden-1-ol
This document provides essential safety and logistical information for the handling and disposal of the novel research chemical, 1-(Aminomethyl)-6-chloro-2,3-dihydroinden-1-ol. Given the absence of a specific Safety Data Sheet (SDS), this guide is built upon a conservative approach, inferring potential hazards from its constituent functional groups: a chlorinated aromatic system, a primary amine, and an alcohol. As with any compound of unknown toxicity, it is critical to treat 1-(Aminomethyl)-6-chloro-2,3-dihydroinden-1-ol as hazardous.[1]
Hazard Analysis and Risk Assessment
A thorough risk assessment is the foundation of safe laboratory practice, especially when dealing with novel compounds.[2][3] The structure of 1-(Aminomethyl)-6-chloro-2,3-dihydroinden-1-ol suggests multiple potential hazards that must be addressed through engineering controls and appropriate Personal Protective Equipment (PPE).
-
Chlorinated Aromatic Moiety: Chlorinated aromatic compounds can exhibit toxicity and persistence in the environment.[4] Depending on the specific structure, they can cause skin and eye irritation, and in some cases, damage to the liver and central nervous system.[5]
-
Aminomethyl Group: Aliphatic amines can be corrosive and cause severe skin and eye burns upon direct contact.[6] Inhalation of amine vapors may lead to respiratory irritation, and some aminomethyl compounds are known skin irritants.[6][7]
-
Alcohol Functionality: While often less hazardous than other functional groups, alcohols can still cause eye irritation.
-
Unknown Hazards: For any new chemical, there is a potential for unknown toxicological properties. Therefore, it is prudent to assume the compound is hazardous until proven otherwise.[1]
Anticipated Hazard Summary Table
| Hazard Class | Potential Effects | GHS Pictogram (Anticipated) |
| Acute Toxicity (Oral, Dermal, Inhalation) | May be harmful if swallowed, in contact with skin, or if inhaled. | 건강 유해성 |
| Skin Corrosion/Irritation | May cause skin irritation or severe burns.[6][7] | 느낌표, 부식성 |
| Serious Eye Damage/Eye Irritation | May cause serious eye irritation or damage.[6][7] | 느낌표, 부식성 |
| Hazardous to the Aquatic Environment | May be harmful to aquatic life with long-lasting effects. | 해당 없음 |
Engineering Controls: The First Line of Defense
Before relying on PPE, engineering controls should be implemented to minimize exposure.
-
Chemical Fume Hood: All handling of 1-(Aminomethyl)-6-chloro-2,3-dihydroinden-1-ol, including weighing, preparing solutions, and transfers, must be conducted in a certified chemical fume hood to prevent inhalation of vapors or fine powders.[1][4]
-
Ventilation: Ensure the laboratory has adequate general ventilation.
-
Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible and tested regularly.[8]
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory to protect against the anticipated hazards of this compound.
Eye and Face Protection
-
Chemical Splash Goggles: At a minimum, ANSI Z87.1-compliant chemical splash goggles must be worn at all times when in the laboratory.[1][9]
-
Face Shield: When there is a significant risk of splashes, such as during transfers of larger quantities or when working with solutions under pressure, a face shield must be worn in addition to safety goggles.[4][9]
Skin and Body Protection
-
Laboratory Coat: A flame-resistant or chemical-resistant lab coat should be worn and kept buttoned to protect personal clothing and skin.[1]
-
Chemical-Resistant Apron: For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.
-
Footwear: Fully enclosed shoes are required. Open-toed shoes, sandals, and perforated shoes are not permitted in the laboratory.[10]
Hand Protection
The selection of appropriate gloves is critical. Given the compound's chlorinated and amine functionalities, a single glove material may not provide sufficient protection for prolonged contact.
-
Glove Selection: Nitrile gloves are suitable for incidental contact, but for extended handling or in the event of a spill, heavier-duty gloves are recommended. Consider using a double-gloving technique. For chlorinated compounds, Viton® or butyl rubber gloves are often recommended.[4] Always consult the glove manufacturer's chemical resistance guide.[9]
-
Glove Inspection and Use: Before each use, inspect gloves for any signs of degradation or punctures. Remove and replace gloves immediately if they become contaminated. Do not wear gloves outside of the laboratory.
Respiratory Protection
Typically, handling this compound within a certified chemical fume hood will provide adequate respiratory protection. However, in the case of a large spill or ventilation failure, respiratory protection will be necessary.
-
Respirator Type: A full-face or half-mask air-purifying respirator with combination cartridges for organic vapors and acid gases should be available for emergency situations.[10][11] All personnel who may need to use a respirator must be fit-tested and trained in its proper use.
PPE Selection Summary Table
| Protection Type | Minimum Requirement | Recommended for Higher Risk Tasks |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1) | Face Shield over Goggles |
| Hand | Nitrile Gloves | Double-gloving or heavy-duty gloves (e.g., Butyl Rubber) |
| Body | Lab Coat (buttoned) | Chemical-Resistant Apron over Lab Coat |
| Footwear | Closed-toe Shoes | N/A |
| Respiratory | Not required inside a fume hood | Air-Purifying Respirator (for emergencies) |
Operational and Disposal Plans
Step-by-Step Handling Protocol
-
Preparation: Before handling the compound, ensure all engineering controls are functioning correctly and all necessary PPE is available and in good condition.
-
Weighing and Transfer: Conduct all weighing and transfers of the solid compound or its solutions inside a chemical fume hood. Use a spatula for solids and appropriate glassware for liquids to minimize the generation of dust or aerosols.
-
Housekeeping: Keep the work area clean and uncluttered. In case of minor spills within the fume hood, decontaminate the area immediately.
-
Post-Handling: After handling, wash hands thoroughly with soap and water.
Disposal Plan
All waste containing 1-(Aminomethyl)-6-chloro-2,3-dihydroinden-1-ol must be treated as hazardous waste.
-
Waste Segregation: Segregate waste containing this compound from other waste streams. Do not dispose of it down the drain.
-
Container Labeling: Collect all solid and liquid waste in clearly labeled, sealed, and chemically compatible containers. The label must include "Hazardous Waste" and the full chemical name.
-
Disposal Procedure: Follow your institution's guidelines for the disposal of hazardous chemical waste.
Handling and Disposal Workflow Diagram
Sources
- 1. twu.edu [twu.edu]
- 2. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]
- 3. Chemistry Teaching Labs - Risk Assessments [chemtl.york.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ecolink.com [ecolink.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. falseguridad.com [falseguridad.com]
- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
